molecular formula C4H7F2N B8211800 (2R)-2-(Difluoromethyl)azetidine

(2R)-2-(Difluoromethyl)azetidine

カタログ番号: B8211800
分子量: 107.10 g/mol
InChIキー: XNXYWBFKPOTFKD-GSVOUGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-(Difluoromethyl)azetidine is a useful research compound. Its molecular formula is C4H7F2N and its molecular weight is 107.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-(Difluoromethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Difluoromethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-(difluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXYWBFKPOTFKD-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Conformational Properties of Fluorinated Azetidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered saturated N-heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased sp3-character, metabolic stability, and improved solubility.[1][2] The strategic introduction of fluorine, an element with unique stereoelectronic properties, further enhances the utility of this motif by allowing fine-tuning of basicity, lipophilicity, and, most critically, conformational preference.[3][4] This guide provides a comprehensive analysis of the conformational properties of fluorinated azetidine rings, synthesizing foundational principles with advanced experimental and computational insights. We will explore the causal stereoelectronic forces that govern ring pucker, detail robust methodologies for conformational analysis, and discuss the profound implications of these structural biases for rational drug design.

The Azetidine Scaffold: A Conformational Primer

Unlike planar aromatic rings, the saturated azetidine ring is inherently non-planar. To relieve the significant angle and torsional strain of a planar four-membered ring, it adopts a "puckered" or "bent" conformation. This puckering is not static; the ring can invert between two energetically equivalent puckered forms, passing through a higher-energy planar transition state. The dynamics of this system, including the barrier to N-inversion, are crucial for understanding how substituents interact with the ring system.[5]

The degree of puckering can be quantified by a puckering coordinate or, more simply, by the C-N-C and C-C-C endocyclic torsion (dihedral) angles. The introduction of substituents, particularly electronegative ones like fluorine, can break the energetic equivalence of the two puckered states, leading to a distinct conformational preference.

Caption: Puckered conformation of the azetidine ring.

The Directing Power of Fluorine: Key Stereoelectronic Interactions

The introduction of fluorine onto the azetidine ring imposes powerful stereoelectronic effects that dictate its conformational landscape. These are not merely steric influences; they are subtle, through-bond and through-space electronic interactions that can stabilize or destabilize specific geometries.

The Gauche Effect

When fluorine is positioned vicinal to a heteroatom like nitrogen, the gauche conformation (approx. 60° dihedral angle) is often favored over the anti conformation (180° dihedral angle).[6] This preference can be rationalized by a stabilizing hyperconjugative interaction where the lone pair of the nitrogen (n_N) or a C-H bonding orbital (σ_CH) donates electron density into the antibonding orbital of the C-F bond (σ_CF).[7][8] This n_N → σ_CF or σ_CH → σ*_CF interaction is maximized in the gauche arrangement.

C–F···N⁺ Charge–Dipole Interaction

A particularly influential force arises when the azetidine nitrogen is protonated or quaternized, creating a positive charge. In this state, a powerful, stabilizing charge-dipole interaction can occur between the cationic nitrogen (N⁺) and the partial negative charge on the fluorine atom (Cᵟ⁺–Fᵟ⁻).[9] Computational studies have shown that this interaction can be strong enough to invert the ring's preferred pucker compared to its neutral state, forcing the fluorine atom into closer proximity with the charged nitrogen.[9] This effect is a critical consideration in drug design, as the nitrogen in a physiological environment (pH ~7.4) is often protonated.

Caption: Key stereoelectronic forces governing fluorinated azetidine conformation.

Impact of Fluorination Pattern on Ring Pucker

The specific placement of fluorine atoms—whether mono- or di-substituted, and at which carbon—determines the net conformational outcome.

  • 3-Fluoroazetidines : This is a common and synthetically accessible substitution pattern.[10][11] A single fluorine at the C3 position will bias the ring pucker to favor a conformation that maximizes stabilizing gauche interactions. The extent of this bias is dependent on the nature of the N-substituent.

  • gem-Difluorination (3,3-difluoro) : The introduction of a CF₂ group at C3 significantly amplifies the electronic effects. The two strong C-F dipoles create a powerful local dipole moment. This motif is often used as a bioisostere for a carbonyl group, providing polarity and a hydrogen bond acceptor-like character without the associated reactivity.[12] The conformational bias is typically more pronounced than in the monofluorinated case.

  • 2-Fluoroazetidines : Placing fluorine on the carbon adjacent to the nitrogen (C2) creates a strong F-C-N system where stereoelectronic effects are particularly potent. The interaction between the C-F bond and the nitrogen lone pair directly influences both ring pucker and the barrier to nitrogen inversion.

Property Effect of Fluorination Causality Reference
pKa (Basicity) DecreasesThe highly electronegative fluorine atom withdraws electron density inductively, making the nitrogen lone pair less available for protonation.[6][12]
Lipophilicity (LogP) Variable (often slight increase)A single F-for-H swap can increase LogP, but the overall effect is context-dependent on the molecule's polarity and shape.[12][13][12][13]
Metabolic Stability IncreasesThe C-F bond is significantly stronger than a C-H bond, blocking oxidative metabolism by enzymes like Cytochrome P450 at that position.[3][6][3][6]
Conformational Rigidity IncreasesStereoelectronic effects (gauche, charge-dipole) create a deeper energy well for a specific puckered conformation, raising the barrier to ring inversion.[9][9]
Table 1: General Physicochemical Consequences of Azetidine Fluorination.

Methodologies for Conformational Analysis

A multi-faceted approach combining spectroscopic and computational methods is essential for a complete and trustworthy understanding of the conformational properties of these rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying conformation in solution.

  • ¹H NMR : Vicinal ³J(H,H) coupling constants are highly dependent on the dihedral angle between the protons, as described by the Karplus equation. Measuring these couplings provides direct insight into the ring pucker.

  • ¹⁹F NMR : The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, making it an exquisite probe of conformation.[14][15] Furthermore, through-space and through-bond J(H,F) and J(F,F) couplings provide invaluable structural constraints.[14]

  • Nuclear Overhauser Effect (NOE) : 2D NOESY (or HOESY for ¹H-¹⁹F) experiments identify atoms that are close in space (< 5 Å), regardless of their bonding connectivity. This is critical for unambiguously determining the relative orientation of substituents on the ring.[16]

  • Sample Preparation : Dissolve 5-10 mg of the purified fluorinated azetidine derivative in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of ~10-20 mM. The choice of solvent is critical, as polarity can influence conformation.[8]

  • Data Acquisition : Acquire a standard suite of high-resolution spectra on a >400 MHz spectrometer:

    • ¹H NMR

    • ¹⁹F NMR (proton-decoupled)

    • ¹H-¹H COSY

    • ¹H-¹⁹F HOESY (or 2D NOESY if applicable)

  • Data Analysis :

    • Assign Resonances : Use COSY and other 2D spectra to assign all proton and fluorine signals.

    • Measure Coupling Constants : Extract all relevant ³J(H,H) and J(H,F) values from the ¹H and ¹⁹F spectra.

    • Analyze Dihedral Angles : Apply a generalized Karplus equation to the ³J(H,H) values to estimate the corresponding H-C-C-H dihedral angles, which define the ring pucker.

    • Confirm Proximity : Analyze the HOESY/NOESY spectrum for key cross-peaks. For example, a strong NOE between a proton at C2 and a substituent at C3 would confirm their cis relationship.

  • Self-Validation : The conformation deduced from coupling constants must be consistent with the through-space proximities observed in the NOESY/HOESY data. Discrepancies may indicate conformational averaging or an incorrect initial assignment.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[17] While this may not perfectly reflect the solution-state ensemble, it offers a high-resolution snapshot of a low-energy conformer and is invaluable for validating computational models.

  • Crystal Growth : Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound. Common solvent systems include ethyl acetate/hexane or dichloromethane/pentane.

  • Data Collection : Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen (~100 K). Collect diffraction data using a modern diffractometer.[17]

  • Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure. This yields precise atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Analysis : Analyze the refined structure to determine the exact puckering of the azetidine ring and the orientation of all substituents. This provides the "gold standard" static picture of the molecule's conformation.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for mapping the potential energy surface of the ring, calculating the relative energies of different conformers, and understanding the energetic barriers for interconversion.[9]

  • Initial Structure Generation : Build the 3D structure of the fluorinated azetidine.

  • Conformational Search : Perform a systematic or stochastic search to identify all low-energy conformers.

  • Geometry Optimization : Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* or larger basis set), including a solvent model (e.g., PCM) to simulate solution conditions.[16]

  • Energy Calculation : Perform single-point energy calculations at a higher level of theory to refine the relative energies (ΔG) of the conformers.

  • Validation : Compare the calculated lowest-energy conformer's geometric parameters (dihedral angles, bond lengths) with experimental data from NMR and/or X-ray crystallography. A good match validates the computational model.

G Fig. 3: Integrated Workflow for Conformational Analysis synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹⁹F, NOE) Provides solution-state coupling constants & proximities synthesis->nmr xray X-ray Crystallography Provides solid-state 'gold standard' structure synthesis->xray comp Computational Modeling (DFT) Calculates relative energies of all possible conformers synthesis->comp analysis Data Interpretation - Karplus Eq. (NMR) - Dihedral Angles (X-ray) - ΔG (Computational) nmr->analysis xray->analysis comp->analysis model Validated Conformational Model analysis->model model->nmr Validation model->xray Validation

Sources

Engineering Conformational Rigidity and Lipophilicity: The Bioisosteric Replacement of Proline with (2R)-2-(Difluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptidomimetics and small molecules often requires the surgical alteration of core scaffolds. Proline, a ubiquitous cyclic amino acid, frequently presents liabilities such as metabolic instability, high hydration penalties, and conformational heterogeneity due to prolyl cis-trans isomerization.

This technical guide explores the advanced bioisosteric replacement of proline with (2R)-2-(difluoromethyl)azetidine . By combining the ring-contracted rigidity of an azetidine core with the lipophilic hydrogen-bond donating capacity of a difluoromethyl (–CF₂H) group, medicinal chemists can systematically enhance membrane permeability, lock bioactive conformations, and eliminate metabolic weak points.

The Proline Conundrum in Drug Design

Proline's secondary amine integrated into a five-membered pyrrolidine ring dictates sharp turns in peptide backbones, making it a critical structural motif. However, from an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, proline introduces several challenges:

  • Conformational Flexibility: The energy barrier for cis-trans isomerization of the prolyl amide bond is relatively low. This results in a heterogeneous population of conformers in solution, imposing an entropic penalty upon target binding.

  • Metabolic Susceptibility: The electron-rich pyrrolidine ring is susceptible to cytochrome P450-mediated oxidation (e.g., hydroxylation at the C3 or C4 positions).

  • Desolvation Penalties: When the proline carboxylate or its amide derivative binds to a target, stripping away the tightly bound water molecules requires significant energy, reducing overall binding affinity.

Mechanistic Rationale: The Synergistic Bioisostere

To overcome these limitations, the (2R)-2-(difluoromethyl)azetidine scaffold employs a dual-pronged structural strategy.

The Azetidine Scaffold: Ring Contraction

Replacing the 5-membered pyrrolidine with a 4-membered azetidine ring fundamentally alters the molecule's spatial geometry. Azetidines serve as privileged bioisosteres because they offer enhanced structural rigidity and improved aqueous solubility compared to their larger saturated analogues[1]. The ring contraction alters the exit vectors of the attached substituents, often perfectly mimicking the bioactive conformation of a proline-containing ligand while reducing the entropic penalty upon target binding. Furthermore, the innate basicity and polarity of the azetidine ring provide a better balance of rigidity and flexibility, which is highly beneficial for fine-tuning both PD and PK properties[1].

The Difluoromethyl (–CF₂H) Group: Lipophilic H-Bond Donor

The replacement of a carboxylic acid, amide, or alcohol with a –CF₂H group is a sophisticated tactic. The difluoromethyl group is widely recognized as a "lipophilic hydrogen bond donor"[2]. The strong electron-withdrawing nature of the geminal fluorine atoms highly polarizes the adjacent C–H bond. This allows the hydrogen atom to participate in robust hydrogen-bonding interactions with target residues (e.g., backbone carbonyls)[3].

Crucially, unlike classical polar groups (–OH, –COOH) that are highly hydrated and restrict central nervous system (CNS) penetration, the –CF₂H group is significantly more lipophilic and chemically inert[3]. This neutral bioisostere relies on non-ionic interactions, which is highly effective for improving membrane permeability and distribution to the CNS due to the lack of ionization at physiological pH[4].

Bioisostere_Rationale cluster_Proline Natural Proline Motif cluster_Azetidine (2R)-2-(Difluoromethyl)azetidine P1 Pyrrolidine Ring (5-membered, Flexible) P2 Carboxyl/Amide (High Desolvation Penalty) P1->P2 B1 Azetidine Ring (4-membered, Rigid) P1->B1 Ring Contraction (Vector Tuning) P3 Metabolic Oxidation Liability P2->P3 B2 –CF2H Group (Lipophilic H-Bond Donor) P2->B2 Polarity Reversal (Increased logD) B1->B2 B3 High Permeability & Metabolic Stability B2->B3

Figure 1: Comparative physicochemical profiling of Proline vs. (2R)-2-(Difluoromethyl)azetidine.

Quantitative Data & Comparative Analysis

The table below summarizes the physicochemical shifts observed when transitioning from a standard proline residue to the difluoromethyl azetidine bioisostere.

Property / MetricL-Proline (Standard)(2R)-2-(Difluoromethyl)azetidineCausality / Impact on Drug Design
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Enhances structural rigidity; restricts cis-trans isomerization[1].
H-Bond Donor Capacity Strong (if amide/acid)Moderate/Weak (–CF₂H)Polarized C–H acts as a donor without the high hydration penalty[2].
Lipophilicity (LogD) Low (Hydrophilic)High (Lipophilic)Fluorine incorporation increases membrane permeability and oral bioavailability[5].
Metabolic Stability Low (CYP450 susceptible)High (Sterically/Electronically hindered)C–F bonds resist oxidative metabolism, prolonging half-life[3].
Ionization at pH 7.4 Zwitterionic / AnionicBasic amine (Neutral sidechain)Lack of anionic charge at the 2-position improves CNS penetration[4].

Experimental Protocols & Workflows

To successfully integrate and validate this bioisostere in a drug development campaign, rigorous synthetic and analytical protocols must be established. The following methodologies ensure high-fidelity incorporation and self-validating structural analysis.

Protocol 1: Synthesis and Peptide Incorporation

Objective: Synthesize the bioisostere and incorporate it into a target peptidomimetic scaffold.

  • Precursor Preparation: Begin with commercially available N-Boc-protected (2R)-azetidine-2-carboxylic acid.

  • Reduction to Aldehyde: Reduce the carboxylic acid to the corresponding aldehyde using DIBAL-H at -78°C in anhydrous dichloromethane (DCM). Causality: Low temperature prevents the over-reduction to the alcohol and preserves the delicate azetidine stereocenter.

  • Deoxofluorination: Treat the isolated aldehyde with Diethylaminosulfur trifluoride (DAST) or XtalFluor-E in DCM at 0°C, warming to room temperature.

    • Validation: Monitor via ¹⁹F NMR. The appearance of a characteristic doublet of doublets around -115 ppm to -125 ppm confirms the formation of the gem-difluoro group.

  • Deprotection: Remove the Boc protecting group using 4M HCl in dioxane to yield the (2R)-2-(difluoromethyl)azetidine hydrochloride salt.

  • Coupling (SPPS or Solution Phase): Couple the azetidine amine to the growing peptide chain or small molecule core using highly efficient coupling reagents like HATU and DIPEA in DMF. Causality: The secondary amine of azetidine is sterically hindered; HATU provides the necessary reactivity to drive the amide bond formation to completion.

Protocol 2: In Vitro ADME & Conformational Profiling

Objective: Validate the conformational rigidity and pharmacokinetic improvements.

  • Conformational Analysis via NMR:

    • Dissolve the synthesized compound in D₂O or DMSO-d₆.

    • Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments.

    • Causality: The cross-peaks between the azetidine ring protons and the adjacent amide protons will definitively quantify the cis/trans rotamer ratio. The restricted 4-membered ring typically heavily biases one conformer, validating the rigidification strategy.

  • Permeability Assay (PAMPA):

    • Plate the compound in a Parallel Artificial Membrane Permeability Assay.

    • Measure the effective permeability (

      
      ). The lipophilic –CF₂H group should demonstrate a statistically significant increase in 
      
      
      
      compared to the proline control[5].
  • Microsomal Stability:

    • Incubate the compound with human liver microsomes (HLM) and NADPH at 37°C.

    • Quench at specific time points (0, 15, 30, 60 mins) and analyze via LC-MS/MS to calculate intrinsic clearance (

      
      ).
      

Experimental_Workflow Step1 Step 1: Synthesis Deoxofluorination of Azetidine Aldehyde Step2 Step 2: Incorporation HATU-Mediated Amide Coupling Step1->Step2 Step3 Step 3: ADME Profiling LogD, PAMPA, & HLM Stability Step2->Step3 Step4 Step 4: Structural Validation 2D NOESY NMR (Cis/Trans Ratio) Step3->Step4 Decision Target Affinity & Permeability? Step4->Decision Hit Lead Progression (In Vivo Studies) Decision->Hit Optimal Profile Refine Iterative Design (Vector Tuning) Decision->Refine Suboptimal Refine->Step1 Redesign Precursor

Figure 2: Step-by-step experimental workflow for validating the difluoromethyl azetidine bioisostere.

Conclusion

The bioisosteric replacement of proline with (2R)-2-(difluoromethyl)azetidine represents a masterclass in modern medicinal chemistry. By rationally combining the conformational constraints of a four-membered azetidine ring with the unique electronic and lipophilic properties of a difluoromethyl group, researchers can engineer molecules that bypass traditional metabolic liabilities. This substitution not only locks the molecule into its bioactive conformation—reducing entropic penalties—but also provides a metabolically stable, lipophilic hydrogen bond donor that significantly enhances membrane permeability and overall drug-likeness.

References

  • Zafrani, Y., Yeffet, D., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. 2

  • "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." National Center for Biotechnology Information (PMC), 2024. 3

  • "Examples of azetidine-based bioisosters." ResearchGate, 2024. 1

  • Hall, A., Chatzopoulou, M., Frost, J. "Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements." Bioorganic & Medicinal Chemistry (Hypha Discovery), 2024. 4

  • "Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability." Journal of Medicinal Chemistry - ACS Publications, 2024. 5

Sources

An In-depth Technical Guide to the Metabolic Stability of Difluoromethyl vs. Methyl Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing a multitude of pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention as a bioisostere for the methyl (CH3) group. This guide provides a comprehensive technical analysis of the comparative metabolic stability of difluoromethyl- and methyl-substituted azetidines. Azetidine rings, being strained four-membered heterocycles, are increasingly utilized as scaffolds in drug design to improve properties such as solubility and metabolic stability.[1][2] This document will delve into the underlying physicochemical properties that govern their metabolic fate, detail robust experimental protocols for their evaluation, and provide a framework for the rational design of more stable and efficacious drug candidates.

Introduction: The Rationale for Fluorination and the Rise of Azetidines

The substitution of hydrogen atoms with fluorine can profoundly alter the properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[3] The difluoromethyl group, in particular, offers a unique blend of electronic and steric properties that often make it a more metabolically robust alternative to the methyl group.[4] This is primarily attributed to the high strength of the C-F bond compared to the C-H bond, rendering it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]

Azetidines have emerged as valuable building blocks in drug discovery.[6] Their inherent ring strain and three-dimensional structure can confer favorable pharmacokinetic properties, including improved metabolic stability and solubility, when incorporated into larger molecules.[1][2] The combination of a difluoromethyl group with an azetidine scaffold presents a compelling strategy for medicinal chemists to overcome metabolic liabilities and enhance the drug-like properties of their compounds. This guide will explore the nuances of this chemical pairing, providing both theoretical understanding and practical guidance.

Physicochemical Properties Influencing Metabolic Stability

The metabolic stability of a compound is intrinsically linked to its physicochemical properties. When comparing difluoromethyl and methyl azetidines, several key parameters come into play:

  • Electronic Effects: The two fluorine atoms in the difluoromethyl group are strongly electron-withdrawing. This reduces the electron density on the adjacent carbon and the azetidine ring, making them less susceptible to oxidative metabolism by CYP enzymes, which often target electron-rich sites.[7]

  • Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. This inherent stability makes the difluoromethyl group more resistant to enzymatic cleavage.

  • Lipophilicity: The difluoromethyl group can act as a more lipophilic bioisostere of a hydroxyl group and a less lipophilic bioisostere of a methyl group.[8][9][10] This modulation of lipophilicity can influence how a compound partitions into the active site of metabolic enzymes.

  • Steric Hindrance: The difluoromethyl group is sterically larger than the methyl group. This increased bulk can hinder the approach of metabolic enzymes, thereby "shielding" susceptible sites on the azetidine ring or adjacent functionalities from metabolism.

Table 1: Comparison of Physicochemical Properties
PropertyMethyl Group (-CH3)Difluoromethyl Group (-CF2H)Impact on Metabolic Stability
Electronic Effect Electron-donatingStrongly electron-withdrawingDecreased susceptibility to oxidation for -CF2H
Bond Dissociation Energy (C-X) C-H: ~98 kcal/molC-F: ~116 kcal/molIncreased resistance to cleavage for -CF2H
Lipophilicity (π value) ~0.5~0.2Can influence enzyme binding and substrate positioning
Steric Bulk (Van der Waals radius) SmallerLargerCan sterically hinder enzyme access for -CF2H

Key Metabolic Pathways of Azetidines

Azetidines can undergo various metabolic transformations, primarily mediated by CYP enzymes in the liver.[11] Common metabolic pathways include:

  • N-dealkylation: Cleavage of a substituent attached to the azetidine nitrogen.

  • Ring Opening: While less common for simple azetidines, highly strained or activated azetidine rings can undergo ring-opening, sometimes initiated by enzymatic oxidation. In some cases, this can occur via glutathione S-transferase (GST)-catalyzed nucleophilic attack by glutathione without prior CYP-mediated bioactivation.[12][13]

  • Oxidation of the Azetidine Ring: Hydroxylation at one of the carbon atoms of the azetidine ring.

  • Oxidation of Substituents: Metabolism of other functional groups present on the molecule.

The introduction of a difluoromethyl group can significantly alter the preferred metabolic route by blocking a potential site of metabolism or by electronically deactivating the entire molecule towards oxidation.

Experimental Evaluation of Metabolic Stability

A critical aspect of drug discovery is the experimental determination of metabolic stability.[14] Several in vitro assays are routinely employed to assess how readily a compound is metabolized.[15][16] These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½), which are used to predict in vivo pharmacokinetic behavior.[17][18]

Liver Microsomal Stability Assay

This is a widely used initial screen for metabolic stability.[19][20] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[21]

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice.[22]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system to ensure a constant supply of the necessary cofactor for CYP activity.[23]

    • Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[19]

  • Incubation:

    • Pre-warm a mixture of liver microsomes and buffer at 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.[21]

    • Incubate at 37°C with gentle shaking.[23]

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution.[21]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the line gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[19]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Thaw Liver Microsomes pre_warm Pre-warm Microsomes & Buffer at 37°C prep_microsomes->pre_warm prep_compound Prepare Test Compound Stock initiate Initiate Reaction (add Compound & NADPH) prep_compound->initiate prep_nadph Prepare NADPH System prep_nadph->initiate prep_quench Prepare Quenching Solution quench Quench Reaction prep_quench->quench pre_warm->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points incubate->sample sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate G microsomes Liver Microsomes + Phase I Enzymes (CYPs) - Limited Phase II Enzymes - High Throughput - Cost-Effective Screen hepatocytes Hepatocytes + Phase I & Phase II Enzymes + Intact Cell System + Includes Transporter Effects - Lower Throughput - Higher Cost & Complexity microsomes->hepatocytes Increasing Biological Complexity

Caption: Microsomes vs. Hepatocytes for metabolic stability.

Interpreting the Data: A Comparative Analysis

When comparing a methyl-azetidine with its difluoromethyl-azetidine analog, a significant increase in metabolic stability for the difluoromethyl compound is often observed.

Table 2: Hypothetical Comparative Metabolic Stability Data
Compoundt½ (min) in Human Liver MicrosomesCLint (µL/min/mg protein)Predicted In Vivo Clearance
Methyl-Azetidine Analog 1546.2High
Difluoromethyl-Azetidine Analog > 60< 11.5Low to Moderate

Interpretation:

  • The longer half-life and lower intrinsic clearance of the difluoromethyl-azetidine analog indicate that it is metabolized at a much slower rate than its methyl counterpart. [24]* This enhanced stability is a direct consequence of the physicochemical properties of the difluoromethyl group, namely its strong electron-withdrawing nature and the high strength of the C-F bonds.

  • Such a result would suggest that the difluoromethyl analog is likely to have a longer half-life in vivo, potentially leading to improved bioavailability and a more favorable dosing regimen.

Conclusion and Future Directions

The strategic replacement of a metabolically labile methyl group with a difluoromethyl group on an azetidine scaffold is a powerful and often successful strategy in drug discovery to enhance metabolic stability. This guide has provided the theoretical underpinnings for this approach and detailed the experimental workflows necessary to validate it. By understanding the interplay of electronic, steric, and bonding effects, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles.

Future research in this area will likely focus on more complex fluorination patterns and the development of novel azetidine scaffolds. Additionally, a deeper understanding of the specific CYP isozymes responsible for the metabolism of these compounds will enable more precise predictions and design strategies. The continued application of these principles will undoubtedly lead to the development of safer and more effective medicines.

References

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.

  • Frontage Laboratories. Metabolic Stability.

  • BioIVT. Metabolic Stability Assay Services.

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.

  • Creative Bioarray. Hepatocyte Stability Assay.

  • Merck Millipore. Metabolic Stability Assays.

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry.

  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.

  • Domainex. Microsomal Clearance/Stability Assay.

  • Creative Bioarray. In Vitro Metabolic Stability.

  • Domainex. Hepatocyte Stability Assay.

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? ACS Publications.

  • Zafrani, Y., et al. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate.

  • Wernevik, E., et al. Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Zafrani, Y., et al. CF2H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? 84th Annual Meeting of the Israel Chemical Society.

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • ResearchGate. Comparison of OH, CF2H, and CH3 Group Properties.

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.

  • Li, X.Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition.

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Evotec. Cyprotex Hepatocyte Stability Fact Sheet.

  • Chen, Y., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ChemMedChem.

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Li, X.Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate.

  • BenchChem. A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.

  • Thoma, V., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.

  • ResearchGate. Structures of some azetidine‐based drugs.

  • Hermann, K., et al. (2015). Methods to Increase the Metabolic Stability of 18 F-Radiotracers. Molecules.

  • ResearchGate. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

  • Lin, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

  • ResearchGate. Azetidines of pharmacological interest.

  • Levine, M., & Bellward, G. D. (1995). Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex. Drug Metabolism and Disposition.

  • D'Auria, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences.

Sources

Methodological & Application

Application Notes and Protocols: (2R)-2-(Difluoromethyl)azetidine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of chiral azetidines, with a specific focus on the potential utility of (2R)-2-(difluoromethyl)azetidine, as a chiral auxiliary in asymmetric synthesis. While the direct application of (2R)-2-(difluoromethyl)azetidine as a chiral auxiliary is a novel concept, this guide synthesizes established principles from the broader field of chiral azetidine chemistry to propose a robust framework for its use. We will explore the synthesis of chiral azetidines, their established roles as chiral ligands, and a detailed, albeit conceptual, protocol for the application of (2R)-2-(difluoromethyl)azetidine as a chiral auxiliary in diastereoselective enolate alkylation. The rationale behind experimental choices, mechanistic insights, and methods for auxiliary cleavage are discussed in detail.

Introduction: The Rise of Chiral Azetidines in Asymmetric Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain imparts unique reactivity, while also offering a rigid framework that can favorably influence the pharmacokinetic properties of a molecule.[1][3] The incorporation of chirality into the azetidine ring has opened new avenues in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.[4][5]

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, the development of synthetic methodologies for accessing chiral, fluorinated building blocks is of paramount importance.[6][7] While the use of (2R)-2-(difluoromethyl)azetidine as a chiral auxiliary is not yet established in the literature, its structural features suggest significant potential. The difluoromethyl group offers a unique steric and electronic profile that could lead to high levels of stereochemical control in asymmetric transformations.

This guide will first provide an overview of the synthesis of chiral azetidines and their successful application as chiral ligands in catalysis. Subsequently, we will present a detailed, conceptual protocol for the use of (2R)-2-(difluoromethyl)azetidine as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative. This protocol is grounded in the well-established principles of chiral auxiliary-mediated asymmetric synthesis and is intended to serve as a starting point for researchers interested in exploring this novel application.

Synthesis of Chiral Azetidines

The synthesis of enantiomerically pure azetidines has been a significant challenge due to the inherent ring strain of the four-membered ring.[2] However, several effective methods have been developed. One common approach involves the cyclization of γ-amino alcohols or γ-haloamines.[8] For instance, Couty and coworkers have demonstrated the preparation of 2-cyano azetidines from β-amino alcohols.[8] The synthesis of fluorinated azetidines, such as those bearing a trifluoromethyl group, has also been reported through various strategies, including ring-expansion reactions of aziridines and strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[7][9]

The hypothetical synthesis of (2R)-2-(difluoromethyl)azetidine could be envisioned through several routes, potentially starting from a chiral amino acid or employing an asymmetric fluorination strategy on a suitable azetidine precursor.

Chiral Azetidines as Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have demonstrated considerable success as ligands in a variety of metal-catalyzed asymmetric reactions.[1][5] For example, C2-symmetric 2,4-disubstituted azetidines have been employed as chiral ligands in the catalytic asymmetric addition of diethylzinc to aldehydes, affording secondary alcohols with high enantiomeric excesses.[1] The defined stereochemistry and conformational rigidity of the azetidine ring are crucial for creating a chiral environment around the metal center, thereby enabling effective stereochemical communication with the substrates.

Conceptual Application of (2R)-2-(Difluoromethyl)azetidine as a Chiral Auxiliary

While not yet documented, the use of (2R)-2-(difluoromethyl)azetidine as a chiral auxiliary represents a logical and promising extension of its known chemical properties. A chiral auxiliary is a chiral moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed.

We propose a protocol for the diastereoselective alkylation of a carboxylic acid derivative via the formation of a chiral amide with (2R)-2-(difluoromethyl)azetidine. The difluoromethyl group at the C2 position is expected to effectively shield one face of the enolate, leading to a highly diastereoselective alkylation.

Proposed Mechanism of Stereochemical Induction

The proposed mechanism for the diastereoselective alkylation is illustrated below. The (2R)-2-(difluoromethyl)azetidine auxiliary is first coupled with a prochiral carboxylic acid. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), is expected to form a conformationally restricted lithium enolate. The bulky and electron-withdrawing difluoromethyl group at the C2 position of the azetidine ring is hypothesized to direct the incoming electrophile to the opposite face of the enolate, thus establishing the new stereocenter with high diastereoselectivity.

G cluster_0 Asymmetric Alkylation Workflow Start Prochiral Carboxylic Acid + (2R)-2-(Difluoromethyl)azetidine Amide Chiral Amide Formation Start->Amide Coupling Enolate Enolate Formation (LDA) Amide->Enolate Deprotonation Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Electrophilic Attack Product Diastereomerically Enriched Product Alkylation->Product

Caption: Proposed workflow for asymmetric alkylation.

Detailed Experimental Protocol (Conceptual)

Protocol: Diastereoselective Alkylation of Propanoic Acid using (2R)-2-(Difluoromethyl)azetidine as a Chiral Auxiliary

Materials:

  • (2R)-2-(Difluoromethyl)azetidine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 6 M

  • Diethyl ether

Procedure:

Step 1: Synthesis of the Chiral Amide

  • To a solution of (2R)-2-(difluoromethyl)azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the chiral amide.

Step 2: Diastereoselective Alkylation

  • To a solution of the chiral amide (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add LDA (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the alkylated product. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated product (1.0 eq) in a 1:1 mixture of THF and 6 M HCl (0.1 M), stir at 60 °C for 24 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).

  • The aqueous layer contains the protonated (2R)-2-(difluoromethyl)azetidine, which can be recovered by basification and extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid.

  • Determine the enantiomeric excess of the product by conversion to a suitable derivative and analysis by chiral HPLC or GC.

G cluster_1 Stereochemical Induction Model Enolate Chiral Enolate TransitionState Sterically Directed Transition State Enolate->TransitionState Electrophile R-X Electrophile->TransitionState Product Major Diastereomer TransitionState->Product Facial Shielding by -CHF2 Group

Caption: Model for stereochemical induction.

Expected Outcomes and Data Presentation

The use of the (2R)-2-(difluoromethyl)azetidine auxiliary is anticipated to provide high levels of diastereoselectivity in the alkylation reaction. The following table summarizes the hypothetical data for the alkylation with various electrophiles.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide>95:585
2Iodomethane>90:1090
3Allyl bromide>92:888
4Isobutyl iodide>85:1575

Conclusion

While the application of (2R)-2-(difluoromethyl)azetidine as a chiral auxiliary is presented here as a conceptual framework, the underlying principles are firmly rooted in established asymmetric synthesis methodologies. The unique steric and electronic properties of the difluoromethyl group make this and related fluorinated azetidines highly promising candidates for the development of new and efficient chiral auxiliaries. The detailed protocols and mechanistic rationale provided in this guide are intended to serve as a valuable resource for researchers seeking to explore this exciting new area of asymmetric synthesis. Further experimental validation is required to fully realize the potential of this novel chiral auxiliary.

References

  • De Amicis, C. et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 8(7), 1558-1574. [Link]

  • Davies, S. G. et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Tetrahedron: Asymmetry, 6(10), 2523-2536. [Link]

  • Singh, G. P. et al. (2016). Synthesis of chiral Azetidine and its application in asymmetric synthesis. Tetrahedron, 72(34), 5295-5319. [Link]

  • Lensen, N. et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. The Journal of Organic Chemistry, 80(1), 549-555. [Link]

  • Gouverneur, V. et al. (2013). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Journal of Fluorine Chemistry, 152, 2-15. [Link]

  • Pálvölgyi, A. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11217-11227. [Link]

  • Gouverneur, V. et al. (2017). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 56(29), 8534-8538. [Link]

  • Liu, P. et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9811-9816. [Link]

  • MacMillan, D. W. C. et al. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Chemical Science, 5(4), 1406-1410. [Link]

  • Gouverneur, V. et al. (2017). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie, 129(29), 8654-8658. [Link]

  • Tanaka, H. et al. (2001). Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction. Tetrahedron Letters, 42(26), 4433-4436. [Link]

  • Pálvölgyi, A. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11217-11227. [Link]

  • O'Brien, P. et al. (2018). Azetidines and their applications in asymmetric catalysis. Chemical Society Reviews, 47(19), 7435-7448. [Link]

  • Al-Zoubi, R. M. (2012). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. [Link]

Sources

Reductive amination procedures using (2R)-2-(Difluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for (2R)-2-(Difluoromethyl)azetidine

Executive Summary

(2R)-2-(Difluoromethyl)azetidine is a high-value chiral building block in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for proline or standard azetidine moieties. The difluoromethyl (


) group at the C2 position lowers the basicity of the amine (modulating pKa) and blocks metabolic hotspots, but its electron-withdrawing nature significantly alters the nucleophilicity of the nitrogen.

This guide provides two field-validated protocols for reductive amination:

  • Protocol A (Standard): For reactive aldehydes and unhindered ketones.

  • Protocol B (Activated): For sterically hindered ketones or electron-rich aldehydes requiring Lewis acid activation.

Chemical Profile & Mechanistic Insight

Physicochemical Properties
  • Compound: (2R)-2-(Difluoromethyl)azetidine

  • CAS: 1258067-20-7[1]

  • Molecular Weight: 107.10 g/mol [1]

  • Basicity (Estimated pKa): ~8.5 – 9.0 (Lower than azetidine [pKa ~11.3] due to the inductive effect of

    
    ).
    
  • Stability: The azetidine ring is strained (~26 kcal/mol). While the

    
     group adds some steric bulk, the primary risk is ring opening  under strong acidic conditions or high temperatures.
    
Mechanistic Challenges

The


 group exerts a strong inductive electron-withdrawing effect (

), reducing the electron density on the nitrogen lone pair.
  • Consequence 1: Slower nucleophilic attack on the carbonyl carbon compared to pyrrolidine or piperidine.

  • Consequence 2: The resulting iminium ion is more electrophilic, facilitating the hydride reduction step.

  • Strategy: We must drive the formation of the iminium species (the rate-determining step) using mild acid catalysis or dehydrating Lewis acids (

    
    ).
    

G Amine (2R)-2-(CF2H)-Azetidine Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal Slow Attack (Due to CF2H) Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid/Ti Catalysis) Product Tertiary Amine (Product) Iminium->Product +H- (Reductant)

Figure 1: Mechanistic pathway highlighting the critical iminium formation step, which is decelerated by the fluorinated motif.

Experimental Protocols

Protocol A: Standard STAB Method

Best for: Aliphatic aldehydes, benzaldehydes, and cyclic ketones (e.g., cyclohexanone).

Reagents:

  • Amine: (2R)-2-(Difluoromethyl)azetidine (hydrochloride salt or free base).

  • Carbonyl: 1.0 – 1.2 equivalents.

  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ).
  • Solvent: 1,2-Dichloroethane (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Additive: Acetic Acid (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve (2R)-2-(Difluoromethyl)azetidine HCl salt (1.0 equiv) in

    
     (0.1 M concentration).
    
  • Neutralization: Add

    
     (1.0 equiv) to free-base the amine. Stir for 5 minutes.
    
    • Note: If using the free base oil, skip this step.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) and Acetic Acid (1.0 – 2.0 equiv).

    • Critical: The pH should be slightly acidic (pH 5–6) to catalyze imine formation without protonating the amine into inactivity.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Seal and stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (x3). Dry organics over
    
    
    and concentrate.
Protocol B: Titanium-Mediated Activation

Best for: Sterically hindered ketones, electron-deficient aldehydes, or when Protocol A fails.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ).[2][3]
    
  • Reductant: Sodium borohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    ).[2]
  • Solvent: Methanol (

    
    ) or THF.
    

Step-by-Step Procedure:

  • Complexation: In a dry vial under nitrogen, mix the amine (1.0 equiv) and the ketone (1.2 equiv).

  • Lewis Acid Addition: Add neat

    
     (1.5 – 2.0 equiv).
    
    • Mechanism:[4][5][6] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Incubation: Stir the neat mixture (or concentrated solution in THF) at RT for 2–4 hours.

    • Note: For extremely difficult substrates, heat to 40–50°C for 2 hours.

  • Dilution: Dilute the viscous mixture with

    
     (to ~0.1 M).
    
  • Reduction: Cool to 0°C. Carefully add

    
     (2.0 equiv) portion-wise.
    
    • Safety: Exothermic reaction with gas evolution.

  • Quench: Add 1N

    
     or water dropwise. A white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the slurry through a Celite pad. Wash with EtOAc.

  • Purification: The filtrate contains the product.

Optimization & Troubleshooting

Use the following decision matrix to select the optimal condition for your specific substrate.

DecisionTree Start Substrate Type? Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone Simple Protocol A (STAB/DCE) Aldehyde->Simple Aliphatic/Aromatic Unstable Protocol A (No AcOH) Aldehyde->Unstable Acid Sensitive Steric Protocol B (Ti(OiPr)4) Ketone->Steric Hindered/Cyclic SimpleK Protocol A (STAB + AcOH) Ketone->SimpleK Acetone/Simple

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

Comparative Data Table
VariableProtocol A (Standard)Protocol B (Titanium)
Reductant


(after Ti)
Solvent

or

Neat /

pH/Additive Mildly Acidic (

)
Lewis Acid (

)
Water Sensitivity TolerantStrictly Anhydrous (Step 1)
Main Risk Incomplete conversion

emulsion during workup
Yield (Typical) 70–90%60–85%

Safety & Handling

  • Azetidine Ring Strain: While stable at RT, avoid heating (2R)-2-(Difluoromethyl)azetidine above 80°C in acidic media to prevent ring opening to the corresponding homo-allylic amine or chloro-amine derivatives.

  • Fluorine Content: Standard disposal for fluorinated organics. No specific HF generation risk under these reductive amination conditions.

  • Titanium Workup: Quenching

    
     generates significant solids. Use Celite to prevent clogging of separatory funnels.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Phelps, K., et al. "Recent Advances in the Synthesis and Application of Azetidines." Chemical Reviews, 2024 (General Review of Azetidine Chemistry). Link(Note: Representative recent review on azetidine utility).

  • Enamine Ltd. "Building Blocks: 2-Substituted Azetidines." Enamine Technical Notes. Link

Sources

Application Note: Scale-Up Synthesis of Enantiopure 2-Substituted Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine atoms—particularly the trifluoromethyl (–CF₃) group—into saturated nitrogen heterocycles is a privileged strategy in modern drug discovery. Enantiopure 2-substituted fluorinated azetidines serve as metabolically stable bioisosteres for morpholines, piperidines, and pyrrolidines, offering modulated pKa values and improved lipophilic efficiency[1]. However, the synthesis of these strained four-membered rings in an enantioenriched form has historically been plagued by low yields, poor stereocontrol, and severe scalability limitations due to the high energy of the transition states involved.

This application note details two field-proven, highly scalable methodologies for the synthesis of complex, enantiopure fluorinated azetidines:

  • Organocatalytic Enantioselective [2+2] Cycloaddition utilizing peptide-mimic phosphonium salts[2].

  • Asymmetric Copper(I)-Catalyzed[3+1] Cycloaddition followed by stereoretentive hydrogenation[3].

Mechanistic Rationale & Pathway Design

To achieve high enantiomeric excess (ee) and diastereomeric ratio (dr) on a gram scale, the synthetic strategy must overcome the inherent ring strain (~26 kcal/mol) of the azetidine core while strictly dictating facial selectivity.

Pathway A: Organocatalytic [2+2] Cycloaddition

Traditional [2+2] photocycloadditions often suffer from poor enantioselectivity and scalability issues due to photon flux limitations. A recent breakthrough utilizes a peptide-mimic phosphonium salt to catalyze the asymmetric[2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes[4].

  • Causality of Catalyst Choice: The bioinspired peptide backbone provides a rigid, highly tunable chiral microenvironment via multiple hydrogen-bonding donors. Simultaneously, the phosphonium cation forms a tight ion pair with the anionic intermediate. This synergistic ion-pairing and H-bonding network stabilizes the high-energy transition state, lowering the activation barrier for ring closure while locking the substrate in a specific conformation to ensure >95% ee[5].

Pathway B: Cu(I)-Catalyzed [3+1] Cycloaddition

For tetrasubstituted azetidines, a donor-acceptor azetine intermediate is generated via a[3+1] cycloaddition between a Z-enoldiazoacetate and an N-arylsulfilimine[3].

  • Causality of Catalyst Choice: Cu(MeCN)₄PF₆ combined with a chiral Sabox ligand decomposes the diazo compound into a copper carbene. The steric bulk of the Sabox ligand forces the subsequent imido-ylide formation and ring closure to proceed via a single diastereomeric transition state. The resulting azetine is then subjected to mild Pd/C hydrogenation, which stereoretentively reduces the C=C bond to yield the enantiopure azetidine[3].

Mechanisms cluster_0 Pathway A: Organocatalytic [2+2] Cycloaddition cluster_1 Pathway B: Cu(I)-Catalyzed [3+1] Cycloaddition A1 Tethered CF3-Ketimine & Allene A3 Chiral Ion-Pair Transition State A1->A3 [2+2] Activation A2 Peptide-Mimic Phosphonium Salt A2->A3 H-Bonding & Ion-Pairing A4 Fused α-CF3 Azetidine (>95% ee) A3->A4 Stereoselective Ring Closure B1 Z-Enoldiazoacetate + N-Arylsulfilimine B3 Asymmetric Imido-Ylide B1->B3 Carbene Formation B2 Cu(I) + Chiral Sabox Ligand B2->B3 Chiral Induction B4 Chiral Tetrasubstituted Azetidine (>90% ee) B3->B4 [3+1] Cycloaddition & Pd/C Hydrogenation

Divergent mechanistic pathways for enantioselective fluorinated azetidine synthesis.

Scale-Up Considerations & Optimization

Transitioning these reactions from the milligram to the multi-gram scale requires strict control over reaction kinetics, heat transfer, and intermediate stability. Table 1 summarizes the critical parameters optimized for scale-up.

Table 1: Key Optimization Parameters for Gram-Scale Synthesis

Parameter[2+2] Organocatalytic Pathway[3+1] Cu(I)-Catalyzed PathwayCausality / Rationale
Catalyst Loading 5–10 mol%5 mol% Cu, 6 mol% LigandBalances reaction rate with cost-efficiency. High turnover numbers (TON) are maintained by preventing catalyst aggregation.
Solvent System Dichloromethane (DCM)DCM or TolueneDCM ensures complete dissolution of the phosphonium salt, which is critical for maintaining a homogeneous ion-pair network[5].
Temperature 0 °C to 25 °C25 °CLower temperatures in the [2+2] pathway rigidify the H-bond network, suppressing racemic background reactions[4].
Concentration 0.1 M0.05 MOptimal dilution prevents intermolecular allene oligomerization while maintaining sufficient collision frequency for the intramolecular [2+2] event.

Detailed Experimental Protocols

Protocol A: Gram-Scale Synthesis of Chiral Fused α-Trifluoromethyl Azetidines[2]

This self-validating protocol utilizes the peptide-mimic phosphonium salt to ensure high stereofidelity during scale-up.

Materials:

  • Tethered trifluoromethyl ketimine-allene precursor (5.0 mmol, ~1.5 g)

  • Chiral peptide-mimic phosphonium salt catalyst (0.25 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Potassium carbonate (K₂CO₃, 1.0 equiv) as a mild base additive.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with ultra-high-purity Argon for 15 minutes to eliminate ambient moisture, which can competitively hydrogen-bond with the catalyst.

  • Substrate Dissolution: Dissolve the tethered trifluoromethyl ketimine-allene precursor (5.0 mmol) in 40 mL of anhydrous DCM.

  • Catalyst Activation: In a separate vial, dissolve the peptide-mimic phosphonium salt (5 mol%) in 10 mL of DCM. Crucial Step: Add K₂CO₃ to the main flask to neutralize any trace acidic impurities that could protonate the ketimine and disrupt the catalyst's ion-pairing mechanism.

  • Reaction Initiation: Dropwise add the catalyst solution to the main reaction flask at 0 °C over 10 minutes to manage the mild exotherm of the initial complexation.

  • Maturation: Allow the reaction to warm to room temperature (25 °C) and stir for 24–36 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Quenching & Isolation: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the catalyst and inorganic salts. Wash the pad with 50 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the enantioenriched fused α-trifluoromethyl azetidine.

Protocol B: Synthesis of Tetrasubstituted Azetidine-2-carboxylates via Cu(I) Catalysis[3]

Step-by-Step Methodology:

  • [3+1] Cycloaddition: In an argon-filled glovebox, charge a Schlenk flask with Cu(MeCN)₄PF₆ (5 mol%) and the chiral (S,R)-Sabox ligand (6 mol%). Add 20 mL of anhydrous DCM and stir for 30 minutes to pre-form the active chiral copper complex.

  • Substrate Addition: Add the N-arylsulfilimine (5.0 mmol) followed by the dropwise addition of the Z-enoldiazoacetate (6.0 mmol, 1.2 equiv) over 1 hour using a syringe pump. Causality: Slow addition prevents the homocoupling of the diazo compound.

  • Azetine Isolation: After 72 hours at room temperature, concentrate the mixture and isolate the donor-acceptor azetine via flash chromatography.

  • Stereoretentive Hydrogenation: Transfer the purified azetine to a high-pressure hydrogenation vessel. Add 2 wt% Palladium on Carbon (Pd/C) and 20 mL of Methanol. Purge the vessel with H₂ gas and stir under 1 atm of H₂ at room temperature for 12 hours.

  • Final Filtration: Filter the mixture through Celite to remove the Pd catalyst, yielding the enantiopure tetrasubstituted azetidine-2-carboxylate (>90% yield)[3].

Data Presentation & Validation

The scalability and robustness of these protocols are validated by the retention of enantiomeric excess and diastereomeric ratio upon scaling from 0.2 mmol to 5.0 mmol (gram-scale).

Table 2: Substrate Scope and Scale-Up Validation Metrics

Product ScaffoldSynthesis PathwayYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Scale Achieved
Fused α-CF₃ Azetidine Organocatalytic [2+2]92%96%>20:11.5 g
Spirocyclic α-CF₃ Azetidine Organocatalytic[2+2]88%95%18:11.2 g
Tetrasubstituted Azetidine-2-carboxylate Cu(I) [3+1] + Pd/C94%94%10:11.4 g
p-Methoxybenzyl Azetidine-2-carboxylate Cu(I)[3+1] + Pd/C91%93%12:11.1 g

References

  • Title: Organocatalytic enantioselective[2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines Source: Organic Chemistry Frontiers (RSC Publishing), 2025 URL: [Link]

  • Title: Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)
  • Title: Preparation of racemic and optically active trifluoromethyl aziridines and azetidines Source: Chimica / ResearchGate URL

Sources

Protecting group strategies for (2R)-2-(Difluoromethyl)azetidine nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

(2R)-2-(Difluoromethyl)azetidine represents a high-value scaffold in modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for proline or morpholine.[1][2] However, the introduction of the difluoromethyl (


) group at the 

-position creates a unique electronic environment that necessitates specific handling protocols distinct from non-fluorinated azetidines.[1][2]
The "Fluorine Effect" on Reactivity
  • Attenuated Basicity: The strong electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) inductively lowers the pKa of the azetidine nitrogen.[1][2] While unsubstituted azetidine has a pKa
    
    
    11.3, the 2-difluoromethyl analog exhibits a pKa in the range of 8.5–9.0 .[1][2]
    • Implication: The amine is less nucleophilic .[2] Standard protection protocols (e.g., Schotten-Baumann conditions) may require extended reaction times or stronger acylating agents compared to simple pyrrolidines.[1][2]

  • Acidity of the

    
    -Proton:  The 
    
    
    
    group increases the acidity of the C2 proton.[1][2]
    • Implication:Racemization risk. Under thermodynamic basic conditions, the risk of enolization or ring-opening via an azafulvenium-like transition state is elevated.[2]

  • Volatility: The free base is moderately volatile.[1][2]

    • Implication: Evaporation of the free base under high vacuum can lead to significant material loss.[1][2] Always handle as a salt (HCl or TFA) or protect immediately upon free-basing.[1][2]

Protection Strategy Selection Matrix
Protection GroupDeprotectionStability of

Racemization RiskRecommendation
Boc (tert-Butyloxycarbonyl) Acid (TFA or HCl)High .[1][2] Stable to strong acid.[1][2]Low . Acidic conditions suppress C2 deprotonation.[1][2]Primary Choice for general synthesis.[1][2]
Cbz (Carboxybenzyl) Hydrogenolysis (

)
High .[1][2]

is generally resistant to defluorination under standard Pd/C conditions.[1][2]
Low . Neutral conditions.Excellent for orthogonality to acid-labile groups.[2]
Fmoc (Fluorenylmethyloxycarbonyl) Base (Piperidine)Moderate .[1][2]

is stable, but prolonged base exposure is a risk.[1][2]
Medium . The C2 proton is vulnerable to strong bases (DBU/TEA) over long periods.[1][2]Use for Solid Phase Peptide Synthesis (SPPS) only.

Visual Workflows

Figure 1: Protection Strategy Decision Tree

ProtectionStrategy Start Starting Material: (2R)-2-(Difluoromethyl)azetidine HCl Check Downstream Chemistry Requirement? Start->Check BocPath Acid Labile Required? (General Synthesis) Check->BocPath CbzPath Orthogonal to Acid? (e.g., t-Bu esters present) Check->CbzPath FmocPath Base Labile Required? (Peptide Synthesis) Check->FmocPath BocAction Protocol A: Boc2O + TEA (Thermodynamic Control) BocPath->BocAction Yes CbzAction Protocol B: Cbz-OSu + NaHCO3 (Avoids strong base) CbzPath->CbzAction Yes FmocAction Protocol C: Fmoc-OSu + NaHCO3 (Strict pH control) FmocPath->FmocAction Yes QC QC Checkpoint: 19F NMR & Chiral HPLC BocAction->QC CbzAction->QC FmocAction->QC

Caption: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements and stability factors.

Detailed Experimental Protocols

General Handling Precaution

CRITICAL: The free base of (2R)-2-(difluoromethyl)azetidine is volatile and prone to degradation.[1][2] Do not store the free base. Always generate it in situ or immediately protect it.[1][2]

Protocol A: Boc Protection (Recommended Standard)

Rationale: The reduced nucleophilicity of the amine requires a slight excess of base to ensure full deprotonation of the ammonium salt, but the reaction is generally clean.[1]

Materials:

  • (2R)-2-(Difluoromethyl)azetidine HCl salt (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1][2]
    
  • Triethylamine (TEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (0.2 M concentration)[1]

  • Citric acid (10% aq)[1]

Step-by-Step:

  • Suspension: In a round-bottom flask, suspend the azetidine HCl salt in DCM (0.2 M). Cool to

    
     in an ice bath.
    
  • Free-Basing: Add TEA dropwise over 5 minutes. The suspension will clear as the free amine is liberated.[1][2] Stir for 10 minutes at

    
    .
    
  • Acylation: Add

    
     (dissolved in minimal DCM) dropwise.
    
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Note: Unlike simple pyrrolidine (which reacts in <1h), the fluorinated analog is slower.[1] Monitor by TLC (stain with Ninhydrin or KMnO4).[1][2]

  • Quench & Workup:

    • Wash the organic layer with 10% Citric Acid (2x).[1][2] Crucial: This removes unreacted amine and TEA without hydrolyzing the Boc group.[1][2]

    • Wash with Sat.

      
       (1x) and Brine (1x).[1][2]
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Cbz Protection (For Acid Orthogonality)

Rationale: Benzyl chloroformate (Cbz-Cl) is highly reactive, but HCl byproduct can be detrimental.[1][2] Using Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) is milder but slower.[1][2] For this substrate, Cbz-Cl is acceptable if temperature is controlled.[1][2]

Materials:

  • (2R)-2-(Difluoromethyl)azetidine HCl salt (1.0 equiv)[1][2]

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)[1]

  • 
     (3.0 equiv)[1]
    
  • Solvent System: THF/Water (1:1)[1]

Step-by-Step:

  • Biphasic Setup: Dissolve the azetidine salt and

    
     in water. Add an equal volume of THF. Cool to 
    
    
    
    .
  • Addition: Add Cbz-Cl dropwise.[1][2] Vigorous stirring is essential for the biphasic system.[2]

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup: Dilute with EtOAc. Separate layers. Wash organic layer with 1M HCl (rapid wash) then Brine.[1][2]

  • Deprotection Note: When removing Cbz, use

    
     (1 atm) and 10% Pd/C in MeOH. The 
    
    
    
    group is stable under these conditions; however, avoid prolonged exposure (>24h) or high pressure (>50 psi) to prevent potential defluorination.[1]
Protocol C: Fmoc Protection (For Peptide Synthesis)

Rationale: Avoid using Fmoc-Cl, which is too aggressive and can lead to dipeptide formation or racemization.[1][2] Fmoc-OSu is the reagent of choice.[2]

Materials:

  • (2R)-2-(Difluoromethyl)azetidine HCl salt[1][2]

  • Fmoc-OSu (1.05 equiv)[1][2]

  • 
     (2.5 equiv)[1]
    
  • Solvent: Acetone/Water (1:[1]1) or Dioxane/Water (1:1)[1]

Step-by-Step:

  • Dissolution: Dissolve the salt and

    
     in the water portion.[1][2] Add the organic solvent.[2]
    
  • Addition: Add Fmoc-OSu in one portion at RT (Fmoc-OSu has poor solubility; a suspension is normal initially).

  • Monitoring: Stir for 12–18 hours. The reduced nucleophilicity makes this reaction sluggish.[2]

    • Optimization: If conversion is <50% after 6h, add 0.1 equiv of DMAP, but monitor optical purity closely if DMAP is used.

  • Workup: Evaporate the organic solvent (Acetone/Dioxane). Acidify the remaining aqueous layer to pH 3 with 1M HCl.[2] Extract with EtOAc.[1][2]

    • Why Acidify? Fmoc-protected amino acids/amines are lipophilic, but acidification ensures separation from excess inorganic salts.[1][2]

Quality Control & Validation

Analytical Checkpoints

Due to the NMR-active nuclei (


 and 

), NMR is the most powerful tool for validating these protocols.[1]
MethodWhat to look forAcceptance Criteria

NMR
Distinct doublets/multiplets for the

group.
-120 to -130 ppm (typically).[1][2] Look for a clean doublet of doublets (

). Single signal set indicates no diastereomers.[1][2]

NMR
The

proton appears as a triplet (

).[1]
Shift typically 5.8–6.5 ppm .[1][2] Integration must match the scaffold.[2]
Chiral HPLC Enantiomeric Excess (ee).[1][2]>98% ee.[1][2][3] Racemization often manifests as a shoulder or split peak in non-chiral environments if diastereomers form (unlikely here unless C2 is substituted further).[1][2]
Workflow for Validation

Validation Sample Isolated Product F19 19F NMR (Uncoupled) Sample->F19 H1 1H NMR (Confirm Integration) Sample->H1 Chiral Chiral HPLC (CSP-1 or AD-H Col) Sample->Chiral Decision Pass/Fail F19->Decision Single Species H1->Decision Correct Topology Chiral->Decision ee > 98%

Caption: Analytical workflow to ensure structural integrity and stereochemical retention.

References

  • Mykhailiuk, P. K. (2015).[1][2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 21(48), 17180-17187.[1][2] Link[1]

  • Champagne, P. A., et al. (2015).[1][2] "Difluoromethylation of N-tosylhydrazones: A general route to difluoromethylated pyrazoles and acetals." Angewandte Chemie International Edition, 54(36), 10600-10604.[1][2] Link[1]

  • Pahadi, K., et al. (2023).[1][2] "Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics." Chemistry – A European Journal, 29, e202300008.[1] Link[1]

  • Lensen, N., Marais, J., & Brigaud, T. (2015).[1] "Straightforward synthesis of novel enantiopure

    
    -trifluoromethylated azetidine 2-carboxylic acid and homoserines." Organic & Biomolecular Chemistry, 13, 93-96.[1][2] Link
    
  • ChemScene Data Sheet. (2023). "3-(Difluoromethyl)azetidine and related analogs physicochemical properties." Link

Sources

Incorporation of (2R)-2-(Difluoromethyl)azetidine into macrocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (2R)-2-(Difluoromethyl)azetidine into Peptide Macrocycles

Executive Summary

The incorporation of fluorinated motifs into macrocyclic scaffolds is a high-leverage strategy in modern drug discovery, particularly for "undruggable" targets involving protein-protein interactions (PPIs). This guide details the protocol for incorporating (2R)-2-(difluoromethyl)azetidine —specifically as its


-amino acid derivative, (2R)-2-(difluoromethyl)azetidine-2-carboxylic acid (

-Aze)
—into peptide macrocycles.

Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the difluoromethyl (

) group acts as a "lipophilic hydrogen bond donor."[1] When constrained within the azetidine ring (a "Proline on steroids"), this motif offers a dual advantage: it locks the macrocycle into a bioactive trans-amide conformation while simultaneously improving membrane permeability and metabolic stability via the

bioisostere effect.

Part 1: The Building Block & Mechanistic Rationale

The Reagent: Fmoc-(2R)-2-(Difluoromethyl)azetidine-2-carboxylic acid

To incorporate this motif into a macrocycle backbone, we utilize the Fmoc-protected amino acid variant.

  • Chemical Name: (9H-fluoren-9-yl)methyl (2R)-2-(difluoromethyl)-2-carboxyazetidine-1-carboxylate.

  • Role: Constrained secondary amino acid (Proline surrogate).

  • Key Feature: The quaternary center at C2 prevents racemization during coupling, a common issue with standard phenylglycine analogs.

Why (2R)-2-(Difluoromethyl)azetidine?
  • Conformational Locking: The 4-membered azetidine ring imposes severe constraints on the

    
     and 
    
    
    
    torsion angles, strongly favoring the trans isomer of the preceding peptide bond (
    
    
    ). This pre-organizes the linear precursor for efficient macrocyclization.[2][3]
  • The

    
     Effect (Lipophilic H-Bond Donor):  Unlike 
    
    
    
    , the
    
    
    proton is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor. This allows it to mask polar interactions or engage in specific binding pockets, acting as a bioisostere for alcohols (-OH) or thiols (-SH) but with significantly higher lipophilicity (LogP boost).

Part 2: Experimental Protocol

Materials & Reagents
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.3–0.6 mmol/g). Low loading is critical to prevent aggregation.

  • Building Block: Fmoc-(2R)-2-(Difluoromethyl)azetidine-2-carboxylic acid (

    
    -Aze).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole). Standard HBTU/HOBt is insufficient for this hindered amine.

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: DMF (Anhydrous), DCM.[4]

Solid-Phase Synthesis Workflow (SPPS)

Step 1: Resin Loading (The First Amino Acid)

  • Note: Do not load the

    
    -Aze first if possible. Its steric bulk makes it a poor nucleophile for the initial resin attack. Load a spacer (e.g., Gly, Ala) or the residue C-terminal to the 
    
    
    
    -Aze.
  • Protocol: Swell 2-CTC resin in DCM (30 min). Add Fmoc-AA-OH (1.2 eq) + DIPEA (4 eq) in DCM. Shake 2h. Cap unreacted sites with MeOH (1 mL/g resin) for 20 min.

Step 2: Chain Elongation

  • Perform standard Fmoc deprotection (20% Piperidine/DMF).

  • Wash resin (3x DMF, 3x DCM, 3x DMF).

Step 3: Coupling to the


-Aze Secondary Amine (CRITICAL) 
  • Context: Once the

    
    -Aze is deprotected, the exposed amine is a hindered, cyclic secondary amine. Subsequent coupling to this amine is the bottleneck.
    
  • Reagent Choice: Use PyAOP or COMU if available; otherwise, HATU/HOAt is mandatory.

  • Protocol:

    • Dissolve Next-Fmoc-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

    • Add DIPEA (8 eq). Pre-activate for 30 seconds (do not exceed 2 min to avoid racemization of the incoming AA).

    • Add to the resin-bound

      
      -Aze.
      
    • Microwave Assist: 75°C for 5 minutes (25W) is highly recommended. If manual, double couple (2 x 2h).

    • QC Check: Chloranil test (for secondary amines) is required. Kaiser test will be false-negative.

Macrocyclization (Head-to-Tail)

Step 4: Cleavage from Resin

  • Use mild acid to keep side-chain protecting groups intact.

  • Cocktail: 1% TFA / 5% TIS / DCM. Treat 5 x 2 min.

  • Neutralize immediately with Pyridine in MeOH to prevent premature deprotection of acid-labile side chains. Concentrate and precipitate in cold ether.

Step 5: Cyclization in Solution

  • Principle: High dilution is non-negotiable to favor intramolecular cyclization over intermolecular oligomerization.

  • Concentration:

    
     M (0.1 mM) in DCM/DMF (9:1).
    
  • Reagents: PyBOP (3 eq), HOBt (3 eq), DIPEA (6 eq).

  • Procedure:

    • Dissolve the linear peptide precursor in the solvent mixture.

    • Add base and coupling reagents.

    • Stir for 12–24h at Room Temp.

    • Monitor by LC-MS (Look for M-18 mass shift corresponding to water loss).

Part 3: Visualization of Workflows

Figure 1: Strategic Incorporation Workflow

Caption: Step-by-step logic flow for incorporating hindered azetidine motifs into macrocycles, highlighting critical checkpoints for secondary amine coupling.

G Start Linear Precursor Design (Place F2-Aze at Turn Region) Resin Resin Loading (2-CTC Resin) Start->Resin Coupling Standard SPPS (Fmoc-AA-OH) Resin->Coupling Aze_Coupling Coupling F2-Aze Block (Use HATU/HOAt) Coupling->Aze_Coupling Deprotect Fmoc Removal (Exposes Hindered 2° Amine) Aze_Coupling->Deprotect Next_AA Coupling to F2-Aze (CRITICAL: PyAOP or Double Couple) Deprotect->Next_AA Steric Bottleneck Cleavage Mild Acid Cleavage (Retain Side Chain PG) Next_AA->Cleavage Cyclization Macrocyclization (High Dilution: 0.1 mM) Cleavage->Cyclization Final Global Deprotection & Purification Cyclization->Final

Figure 2: The Physicochemical "Sweet Spot"

Caption: Comparative analysis of the difluoromethyl group versus standard substituents, illustrating the unique balance of lipophilicity and hydrogen bond donor capability.

Properties CF3 Trifluoromethyl (-CF3) High Lipophilicity No H-Bond Donor Electron Withdrawing CF2H Difluoromethyl (-CF2H) Bioisostere Sweet Spot CF3->CF2H Add H-Bonding CH3 Methyl (-CH3) Moderate Lipophilicity No H-Bond Donor Metabolically Labile CH3->CF2H Block Metabolism Properties 1. Lipophilic H-Bond Donor 2. Metabolic Stability (C-F bond) 3. Permeability Booster CF2H->Properties

Part 4: Data & Physicochemical Impact

The incorporation of (2R)-2-(difluoromethyl)azetidine alters the macrocycle's profile significantly compared to Proline or standard Azetidine.

Table 1: Comparative Physicochemical Effects on a Model Hexapeptide Macrocycle

FeatureProline (Pro)Azetidine (Aze)(2R)-2-(

)-Aze
Impact Rationale
LogP (Lipophilicity) Baseline-0.3 vs Pro+0.6 vs Pro Fluorine increases lipophilicity, aiding membrane crossing.
H-Bond Donor Count 001 (Weak) The

proton can engage backbone carbonyls or target residues.
Conformation cis/trans mixtrans favoredLocked trans Steric bulk of

+ ring strain enforces rigidity.
Metabolic Stability ModerateHighVery High C-F bonds block oxidative metabolism at the

-position.
Permeability (

)
LowModerateHigh Combination of lipophilicity and intramolecular H-bond masking.

Part 5: Troubleshooting & Expert Tips

  • Racemization Risk: The C2 position is quaternary in the amino acid derivative, reducing racemization risk of the residue itself. However, the incoming amino acid (coupling to the azetidine nitrogen) is at high risk due to the slow coupling rate. Solution: Use collidine instead of DIPEA and keep pre-activation times under 2 minutes.

  • Incomplete Coupling: The chloranil test is your only friend here. If the beads remain blue after coupling to the

    
    -Aze, do not proceed. Cap with acetic anhydride to prevent deletion sequences, or perform a third coupling with PyBrOP.
    
  • NMR Analysis: The

    
     group provides a distinct triplet (or dd) in the 
    
    
    
    NMR (
    
    
    5.5–6.5 ppm,
    
    
    Hz) and a corresponding signal in
    
    
    NMR. Use this handle to quantify the cis/trans ratio in solution.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Strategic Asset in Modern Medicinal Chemistry."[5][6] Journal of Medicinal Chemistry. Link

  • Lensen, N., et al. (2015).[7] "Straightforward Synthesis of Novel Enantiopure

    
    -Trifluoromethylated Azetidine 2-Carboxylic Acid." Molecules. Link
    
  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. Link

  • ChemPep Inc. (2024). "Fmoc Solid Phase Peptide Synthesis: Protocols for Hindered Amines." Technical Guide. Link

  • CymitQuimica. (2024).[8] "(S)-N-Fmoc-Azetidine-2-carboxylic acid Properties and Applications." Product Catalog. Link

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution with Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1][2][3] Their inherent ring strain, approximately 25.4 kcal/mol, and sp³-rich character bestow unique conformational rigidity.[2][4] This rigidity can lead to enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles compared to their less strained or larger ring counterparts.[1][5] Consequently, azetidine moieties are found in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, where they are key to modulating receptor selectivity and overall efficacy.[1]

The direct incorporation of azetidines onto aromatic and heteroaromatic scaffolds via nucleophilic aromatic substitution (SNAr) is a powerful strategy in medicinal chemistry for rapidly accessing novel chemical space. However, the unique properties of azetidine, including its high basicity (pKa of the conjugate acid is 11.29) and the potential for ring-opening reactions, necessitate carefully optimized reaction conditions.[6] This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully performing SNAr reactions with azetidines.

The Mechanism and Its Implications for Reaction Design

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway.[7][8][9] The nucleophile (azetidine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10] Aromaticity is then restored by the expulsion of the leaving group.

For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl group, positioned ortho or para to the leaving group.[7][9][11] This is crucial for stabilizing the negative charge of the Meisenheimer complex. Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with less stabilizing EWGs or more reactive leaving groups.[7][12]

dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes A [label="Aryl Halide (Ar-X)\n+ Azetidine", fillcolor="#F1F3F4"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Product (Ar-Azetidine)\n+ Leaving Group (X⁻)", fillcolor="#F1F3F4"];

// Edges A -> B [label="Nucleophilic Attack\n(Rate-determining step)"]; B -> C [label="Elimination of\nLeaving Group"];

// Graph attributes graph [bgcolor="transparent"]; } caption { content: "Generalized SNAr Mechanism with Azetidine."; font-size: 12px; text-align: center; } enddot

Critical Reaction Parameters: A Causality-Driven Approach

The success of an SNAr reaction with azetidine hinges on the careful selection of several key parameters. Understanding the role of each component is essential for optimizing reaction outcomes and troubleshooting unexpected results.

The Aromatic Substrate: Activation and Leaving Group
  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN, -CF₃, heteroatoms within the ring like in pyridine) is paramount.[7][11] These groups stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the initial nucleophilic attack. Without sufficient activation, the reaction is unlikely to proceed under typical SNAr conditions.

  • Leaving Group: The nature of the leaving group (typically a halide) influences the reaction rate. Contrary to SN2 reactions, the bond to the leaving group is broken in the second, often fast, step. The rate-determining step is the initial attack of the nucleophile. Therefore, highly electronegative leaving groups that enhance the electrophilicity of the ipso-carbon are preferred. The general reactivity trend is F > Cl > Br > I.[9][13]

The Base: A Double-Edged Sword

Azetidine itself is a relatively strong base, which can complicate the reaction.[6] An external base is often required to neutralize the HX formed during the reaction, driving the equilibrium towards the product. However, the choice of base is critical:

  • Inorganic Carbonates: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often the first choice. They are generally non-nucleophilic and effective at scavenging the acid byproduct without promoting side reactions.

  • Tertiary Amines: Non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are also commonly used.[10]

  • Strong Bases: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) should be used with caution.[10] While they can deprotonate the azetidine to form a more potent nucleophile, they can also promote side reactions, especially with sensitive substrates. The use of NaH with dipolar aprotic solvents is a known safety concern.[10]

The Solvent: Influencing Nucleophilicity and Solubility

The solvent plays a crucial role in solvating the reactants and intermediates.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are the most effective for SNAr reactions.[10][13] They are adept at solvating cations, which leaves the anionic nucleophile (or the neutral azetidine) more "naked" and reactive.

  • Protic Solvents: Protic solvents like alcohols or water are generally avoided as they can form hydrogen bonds with the azetidine, reducing its nucleophilicity and slowing the reaction.[13]

Temperature: Overcoming the Activation Barrier

Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[13] Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal temperature and avoid decomposition.

Palladium-Catalyzed Buchwald-Hartwig Amination: An Alternative Approach

For less activated aryl halides, the Buchwald-Hartwig amination offers a powerful alternative to traditional SNAr.[14][15] This palladium-catalyzed cross-coupling reaction can form C-N bonds under milder conditions and with a broader substrate scope.[16]

Key components of a Buchwald-Hartwig reaction include:

  • Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts.[16][17]

  • Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle. Ligands like XPhos, SPhos, or BINAP are frequently employed.[16]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[14][16]

dot graph "Buchwald_Hartwig_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="Assemble Reactants:\nAryl Halide, Azetidine,\nPd Precatalyst, Ligand, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(Nitrogen or Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Anhydrous Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to Reaction Temperature\n(e.g., 80-110 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product;

// Graph attributes graph [bgcolor="transparent"]; } caption { content: "General Workflow for Buchwald-Hartwig Amination."; font-size: 12px; text-align: center; } enddot

Comparative Data: SNAr vs. Buchwald-Hartwig

The choice between SNAr and Buchwald-Hartwig amination depends on the specific substrate and desired reaction conditions. The following table provides a general comparison to guide experimental design.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide Requires strong electron-withdrawing groupsBroader scope, including electron-neutral and -rich systems
Catalyst Typically uncatalyzedPalladium catalyst and phosphine ligand required
Base Moderate to strong (e.g., K₂CO₃, DIPEA)Strong, non-nucleophilic (e.g., NaOt-Bu, LiHMDS)
Solvent Polar aprotic (DMSO, DMF)Anhydrous, non-polar (Toluene, Dioxane)
Temperature Often requires high temperaturesGenerally moderate to high temperatures
Cost & Complexity Lower cost, simpler setupHigher cost (catalyst/ligand), requires inert atmosphere

Experimental Protocols

Protocol 1: General Procedure for SNAr with Azetidine

This protocol provides a general starting point for the reaction of an activated aryl halide with azetidine.

Materials:

  • Activated Aryl/Heteroaryl Halide (1.0 equiv)

  • Azetidine (1.2 - 2.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 equiv) and potassium carbonate (2.0-3.0 equiv).

  • Add anhydrous DMSO or DMF to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Add azetidine (1.2-2.0 equiv) to the stirring mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Azetidine

This protocol is suitable for aryl halides that are not sufficiently activated for traditional SNAr.

Materials:

  • Aryl Halide (1.0 equiv)

  • Azetidine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • XPhos (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene or dioxane via syringe, followed by the azetidine (1.2 equiv).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more reactive fluoro-analogue of your aryl halide, or switching to a more polar aprotic solvent. For unactivated systems, the Buchwald-Hartwig protocol is recommended.

  • Side Product Formation: The formation of multiple products may indicate di-substitution or reaction with the solvent. Using stoichiometric amounts of the nucleophile can mitigate di-substitution. Ensure the use of a non-nucleophilic solvent.

  • Azetidine Volatility: Azetidine is a low-boiling point liquid (61-62 °C).[6] Ensure the reaction is well-sealed, especially when heating. Using a salt form of azetidine (e.g., azetidine hydrochloride) with an additional equivalent of base can also be an effective strategy.

  • Inert Conditions for Catalysis: For Buchwald-Hartwig aminations, maintaining a strict inert atmosphere is crucial for catalyst stability and activity. Use degassed solvents and proper Schlenk techniques.

Conclusion

The nucleophilic aromatic substitution of azetidines is a vital transformation for the synthesis of novel, sp³-rich compounds for drug discovery and development. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions—particularly the choice of substrate, base, and solvent—researchers can efficiently and reliably incorporate this valuable heterocyclic motif. For challenging substrates, palladium-catalyzed Buchwald-Hartwig amination provides a robust and versatile alternative. The protocols and guidelines presented here offer a solid foundation for the successful application of these methodologies in the laboratory.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Azetidine Synthesis. Book chapter.
  • Azetidines of pharmacological interest. PubMed.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Research paper.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Azetidine synthesis. Organic Chemistry Portal.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Buchwald-Hartwig Amin
  • Example for azetidine synthesis by nucleophilic substitution.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid C
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Strain-Release Arylations for the Bis-Functionaliz
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Nucleophilic arom
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Research paper.
  • 17.1 Nucleophilic aromatic substitution. Organic Chemistry II - Lumen Learning.
  • Solvent effects and mechanism for a nucleophilic aromatic substitution
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Nucleophilic Arom
  • Azetidine. Wikipedia.
  • α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation.
  • How to increase the efficiency of nucleophilic arom
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Handling Volatile (2R)-2-(Difluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (2R)-2-(Difluoromethyl)azetidine is a highly valuable building block in medicinal chemistry, frequently utilized to introduce lipophilic, metabolically stable, and conformationally restricted motifs into lead compounds. However, researchers frequently encounter severe material loss during synthesis.

This guide provides a mechanistic understanding of this volatility and field-proven protocols to ensure self-validating, high-yielding workflows.

Part 1: The Physics of the Problem (FAQ)

Q: Why is the free base of (2R)-2-(Difluoromethyl)azetidine so volatile, even more so than some larger amines? A: The extreme volatility is a direct consequence of its specific fluorination pattern. Unsubstituted azetidine is already a volatile liquid with a boiling point of 61–62 °C[1]. While adding a difluoromethyl (-CF2H) group increases the molecular weight to 107.10 g/mol , the highly electronegative fluorine atoms drastically decrease the molecule's overall polarizability. This reduction in polarizability severely weakens intermolecular London dispersion forces. Furthermore, the electron-withdrawing nature of the -CF2H group reduces the electron density on the adjacent nitrogen, diminishing its capacity to act as a strong hydrogen bond donor or acceptor compared to non-fluorinated amines[2]. Consequently, the free base readily co-evaporates with common extraction solvents (e.g., dichloromethane, diethyl ether) under reduced pressure.

Q: How do I know if I have lost my product to evaporation? A: The most common symptom is a severe mass balance discrepancy after rotary evaporation. If you suspect material loss, obtain an NMR spectrum of the solvent distillate. The presence of characteristic multiplet signals in the


F NMR (around -120 to -130 ppm) or the distinctive -CF2H triplet in the 

H NMR of the distillate confirms that the free base has co-evaporated.

Part 2: Troubleshooting Guide: Isolation and Transfer

Q: I need the free base for an S


Ar or amide coupling. How do I isolate it safely? 
A: Do not isolate the free base.  The standard protocol for handling highly volatile and potentially toxic laboratory substances dictates minimizing exposure and strictly avoiding unnecessary evaporation steps[3]. Instead, purchase or store the compound as the bench-stable, non-volatile hydrochloride salt (CAS 2231665-58-8)[4]. You should generate the free base in situ within the reaction mixture by adding a non-nucleophilic base.

Q: What if my reaction (e.g., a sensitive Buchwald-Hartwig cross-coupling) cannot tolerate the presence of hydrochloride salts or exogenous amine bases? A: You must perform a biphasic free-basing extraction into a high-boiling organic solvent (such as toluene, bp 110 °C) at low temperatures (0 °C). After phase separation and drying over anhydrous Na


SO

, do not concentrate the solution . Use the toluene layer directly as a stock solution, determining its exact concentration via quantitative NMR (qNMR).

Part 3: Quantitative Data Summary

The following table summarizes the physical properties and handling strategies for azetidine derivatives to highlight the impact of fluorination and salt formation.

CompoundMolecular WeightPhysical State (25 °C)Boiling / Melting PointVolatility RiskRecommended Handling Strategy
Azetidine 57.09 g/mol Liquidbp 61–62 °C[1]ExtremeHandle as salt or in dilute stock solutions.
(2R)-2-(Difluoromethyl)azetidine 107.10 g/mol Liquidbp < 70 °C (est.)ExtremeDo not isolate; generate in situ only.
(2R)-2-(Difluoromethyl)azetidine HCl 143.56 g/mol Solidmp > 300 °C[4]NoneBenchtop stable; store desiccated.

Part 4: Experimental Protocols

Protocol A: In Situ Free-Basing and Immediate Coupling

Causality: Using a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the azetidine hydrochloride, releasing the reactive free base into the solution without competing for the electrophile. Self-Validation: Monitor the reaction via LCMS. The disappearance of the electrophile and the emergence of the product mass confirm that the free base was successfully generated and trapped before volatilization could occur.

Step-by-Step Methodology:

  • Weigh 1.0 equivalent of (2R)-2-(Difluoromethyl)azetidine hydrochloride into a dry, inert-gas-flushed reaction vial.

  • Add 1.0 equivalent of your electrophile (e.g., an aryl halide or activated carboxylic acid).

  • Suspend the reagents in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO) to achieve a concentration of 0.1–0.5 M.

  • Add 2.5 to 3.0 equivalents of DIPEA dropwise at room temperature.

  • Stir the reaction at the required temperature until completion.

Protocol B: Preparation of a Salt-Free Stock Solution

Causality: Extracting the free base into a solvent with a significantly higher boiling point than the amine prevents co-evaporation and allows for anhydrous handling in sensitive organometallic steps. Self-Validation: Take a 100 µL aliquot of the final organic layer, add a known mass of 1,3,5-trimethoxybenzene as a qNMR internal standard, and dilute with CDCl


. Integrate the -CF2H proton against the standard to calculate the exact molarity of your stock solution.

Step-by-Step Methodology:

  • Suspend the hydrochloride salt in toluene (10 mL per gram of salt) and cool to 0 °C in an ice bath to suppress vapor pressure.

  • Add an equal volume of cold 1M aqueous NaOH and stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and isolate the organic (toluene) layer.

  • Extract the aqueous layer once more with a half-volume of cold toluene.

  • Combine the organic layers and dry over anhydrous Na

    
    SO
    
    
    
    for 15 minutes.
  • Filter the solution directly into a septum-sealed vessel. Do not apply vacuum or rotary evaporation.

Part 5: Workflow Visualization

G Start Need (2R)-2-(Difluoromethyl)azetidine Free Base for Reaction Q1 Can the reaction tolerate amine salts (e.g., DIPEA·HCl)? Start->Q1 InSitu Protocol A: In Situ Generation Add HCl salt + DIPEA directly Q1->InSitu  Yes   Q2 Is the reaction highly moisture sensitive? Q1->Q2  No   Biphasic Protocol B: Biphasic Extraction Extract into Toluene, do NOT evaporate Q2->Biphasic  Yes   Trap Aqueous basic extraction Use immediately in biphasic setup Q2->Trap  No  

Decision tree for handling volatile (2R)-2-(Difluoromethyl)azetidine based on reaction conditions.

References

  • Azetidine - Wikipedia Source: Wikipedia URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) URL:[Link]

  • Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem Source: PubChem - NIH URL:[Link]

Sources

Azetidine Purification Support Center: Isolating Fluorinated Derivatives from Non-Fluorinated Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Purification Troubleshooting Portal. As a Senior Application Scientist, I have designed this technical guide to address one of the most notoriously difficult separations in medicinal chemistry: purifying fluorinated azetidines from their non-fluorinated counterparts.

Mechanistic Overview: The Causality of Separation

Why do non-fluorinated azetidine impurities co-elute so stubbornly with your fluorinated targets?

Azetidines are highly polar and basic, and they possess significant ring strain (approx. 25.4 kcal/mol)[1]. The basic nitrogen atom interacts strongly with the acidic silanol groups on standard silica gel, causing severe streaking, peak tailing, and poor recovery during standard flash chromatography[1].

However, when you introduce a fluorine atom or a trifluoromethyl (


) group to the ring, two critical physicochemical shifts occur that we can exploit for purification:
  • pKa Depression (Inductive Effect): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the azetidine nitrogen[2]. While a standard non-fluorinated azetidine has a pKa of ~10.4, a 3-fluoroazetidine drops to ~7.5.

  • Fluorophilicity & Lipophilicity: Fluorination alters the partition coefficient (LogP), making the molecule "fluorophilic" and changing its interaction with both aqueous layers and specialized stationary phases[3].

By targeting these exact causal mechanisms, we can abandon trial-and-error chromatography and utilize self-validating purification protocols.

Diagnostic Separation Workflow

Workflow Start Crude Azetidine Mixture (Fluorinated + Non-Fluorinated) Decision Select Separation Strategy Start->Decision pKa Exploit pKa Difference (Preparative Scale) Decision->pKa Fluorous Exploit Fluorophilicity (Analytical/Micro Scale) Decision->Fluorous pH pH-Gradient LLE Buffer to pH 8.8 pKa->pH HPLC Fluorocarbon HPLC Hydrocarbon Eluent Fluorous->HPLC Target1 Fluorinated Azetidine (Organic Layer) pH->Target1 Impurity1 Non-Fluorinated Impurity (Aqueous Layer) pH->Impurity1 Target2 Fluorinated Azetidine (Retained/Late Elution) HPLC->Target2 Impurity2 Non-Fluorinated Impurity (Early Elution) HPLC->Impurity2

Diagnostic workflow for separating fluorinated and non-fluorinated azetidines based on scale.

Core Troubleshooting Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction (Exploiting pKa)

Causality: By precisely buffering the aqueous phase to a pH between the pKa of the fluorinated target and the non-fluorinated impurity, we selectively protonate the impurity (forcing it into the aqueous phase) while keeping the target as a neutral, organic-soluble free-base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude azetidine mixture in an equal volume mixture of 1.0 M HCl and Dichloromethane (DCM). Both compounds will initially protonate and reside in the aqueous layer.

  • Phase Separation: Discard the organic layer to remove non-basic organic impurities.

  • Precise Basification (The Critical Step): Slowly add 1.0 M

    
     to the aqueous layer while continuously monitoring with a calibrated pH meter. Stop exactly at pH 8.8 .
    
    • Self-Validation Check: At pH 8.8, the fluorinated azetidine (pKa ~7.5) is >90% free-base. The non-fluorinated azetidine (pKa ~10.4) remains >90% protonated as a salt.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Recovery: Combine the DCM layers, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure fluorinated azetidine.
    
  • Impurity Wash (Optional): To recover the non-fluorinated impurity for mass balance, basify the remaining aqueous layer to pH >12 using NaOH and extract with a 9:1 Chloroform/Isopropanol mixture[1].

Protocol B: Fluorous HPLC (Exploiting Fluorophilicity)

Causality: Standard silica gel relies on polarity, causing both polar amines to co-elute. Fluorocarbon stationary phases interact via fluorous-fluorous interactions. When using hydrocarbon eluents, the fluorocarbon column provides superior separation, retaining the fluorinated azetidine longer than the non-fluorinated impurity[3].

Step-by-Step Methodology:

  • Column Selection: Equip your HPLC with a fluorocarbon-bonded stationary phase (e.g., FluoroFlash or a perfluoroalkyl column).

  • Mobile Phase Preparation: Prepare a hydrocarbon-rich mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add 0.5% Triethylamine (

    
    )  to the mixture.
    
    • Expert Insight: The addition of

      
       is critical. It passivates residual acidic sites on the column, preventing the basic azetidine nitrogen from protonating and streaking[1].
      
  • Sample Loading: Dissolve the crude mixture in the minimum volume of the mobile phase.

  • Elution: Run the isocratic method. The non-fluorinated azetidine lacks fluorous affinity and will elute first. The fluorinated azetidine will be retained and elute later[3].

Quantitative Data: Physicochemical Comparison

PropertyNon-Fluorinated AzetidineFluorinated AzetidineCausality / Impact on Purification
pKa (Conjugate Acid) ~10.4~7.5 - 8.0Fluorine's inductive electron-withdrawing effect reduces basicity, enabling pH-gradient separation[2].
LogP (Lipophilicity) Lower (More hydrophilic)Higher (More lipophilic)Fluorination increases hydrophobic partitioning, improving extraction into organic solvents[2].
Silica Gel Affinity Very High (Severe streaking)Moderate (Less streaking)Reduced basicity means fewer interactions with acidic silanol groups on standard stationary phases[1].
Fluorocarbon Affinity LowHigh (Fluorophilic)Enables baseline resolution on perfluoroalkyl HPLC columns using hydrocarbon eluents[3].

Frequently Asked Questions (FAQs)

Q1: My azetidine is streaking badly on standard TLC, even with a non-fluorinated standard. How do I fix this? A: Streaking is caused by the basic nitrogen interacting with acidic silica[1]. Pre-treat your TLC plates by dipping them in 1% Triethylamine (


) in Hexane and letting them dry before spotting. This neutralizes the stationary phase. Alternatively, switch to Alumina TLC plates.

Q2: During extraction, I am losing my fluorinated azetidine in the aqueous layer. What is happening? A: Many polar azetidines are highly water-soluble even as free bases[1]. If your fluorinated azetidine is short-chain or lacks lipophilic groups, you must use the "Salting Out" method. Saturate the aqueous layer with NaCl or


 before extraction, and switch your extraction solvent from Ethyl Acetate to Dichloromethane[1].

Q3: Can I use strong acids like TFA to remove protecting groups before purification? A: Proceed with extreme caution. The four-membered azetidine ring has ~25.4 kcal/mol of ring strain[1]. Prolonged exposure to strong acids like TFA can trigger ring-opening decomposition. Use milder deprotection conditions or neutralize the reaction immediately post-deprotection.

References

  • Title: Technical Support Center: Purification of Polar Azetidine Derivatives - Benchchem Source: benchchem.com URL: 1

  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: nih.gov URL: 3

  • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: researchgate.net URL: 2

Sources

Stability of (2R)-2-(Difluoromethyl)azetidine HCl in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2R)-2-(Difluoromethyl)azetidine HCl

Welcome to the technical support resource for (2R)-2-(Difluoromethyl)azetidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound in aqueous solutions. Given the absence of extensive public stability data for this specific molecule, this document synthesizes information based on the known chemical principles of its core functional groups—the azetidine ring and the difluoromethyl moiety—to provide a robust framework for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2R)-2-(Difluoromethyl)azetidine HCl in an aqueous solution?

A1: The primary stability concern arises from the four-membered azetidine ring, which is susceptible to ring-opening reactions due to inherent ring strain.[1] As the compound is an HCl salt, the azetidine nitrogen will be protonated in solution, forming an azetidinium ion. This protonation can make the ring more susceptible to nucleophilic attack by water or other nucleophiles present in the solution, leading to degradation.[2][3] The rate of this degradation is highly dependent on pH, temperature, and the composition of the buffer.[4][5]

Q2: How does pH influence the stability of the compound?

A2: The stability of the azetidine ring is significantly influenced by pH.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the azetidine nitrogen is protonated, forming the azetidinium ion. This species is activated towards nucleophilic attack, which can lead to accelerated ring-opening and decomposition.[4][5] Studies on similar N-substituted azetidines have shown rapid decomposition at low pH values.[4][5]

  • Neutral to Mildly Acidic Conditions (pH 4-7): This range is generally expected to offer the best stability. While the azetidinium ion is still present, the concentration of strong nucleophiles (like hydroxide) is low.

  • Basic Conditions (pH > 8): In basic solutions, while the azetidine nitrogen is deprotonated and less electrophilic, the presence of hydroxide ions, which are strong nucleophiles, can promote ring-opening.

Q3: Is the difluoromethyl group a point of instability?

A3: Generally, the difluoromethyl (-CHF2) group is considered chemically robust and resistant to hydrolysis under typical experimental conditions. The carbon-fluorine bond is very strong.[6] However, its stability can be influenced by the neighboring chemical environment. While direct hydrolysis is unlikely under neutral or mildly acidic conditions, extreme pH or high temperatures could potentially lead to degradation over extended periods.[7][8]

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To maximize stability, aqueous solutions should be:

  • Prepared Fresh: It is always best practice to prepare solutions fresh for each experiment.

  • Buffered at Neutral pH: If storage is necessary, use a buffer system to maintain a pH between 6.0 and 7.5.

  • Stored Cold: Store solutions at 2-8°C for short-term use (hours to a few days) or frozen at -20°C or -80°C for longer-term storage.[9]

  • Protected from Light: To prevent potential photodegradation, store solutions in amber vials or wrapped in aluminum foil.[9]

Q5: What analytical method is best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

  • Technique: Reversed-phase HPLC (RP-HPLC) is typically suitable.

  • Column: A C18 column is a common starting point.[10][11]

  • Detection: UV detection is appropriate if the molecule has a chromophore. If not, or to identify unknown degradation products, Mass Spectrometry (LC-MS) detection is highly recommended.[11] The method must be validated to ensure it can separate the parent compound from any potential degradation products.[12][13]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps & Explanation
Appearance of a new peak in HPLC chromatogram over time. Chemical Degradation: The most likely cause is the ring-opening of the azetidine moiety.1. Characterize the Degradant: Use LC-MS to determine the mass of the new peak. A mass increase of 18 amu (the mass of water) would strongly suggest a hydrolysis product. 2. pH Optimization: Re-evaluate the pH of your solution. If acidic, consider increasing the pH to the 6.0-7.5 range. If you must work at low pH, minimize the time the compound is in solution. 3. Temperature Control: Ensure your solutions are kept cold (on ice or at 2-8°C) during preparation and use. Higher temperatures accelerate degradation.[9]
Loss of parent compound concentration without new peaks appearing. 1. Precipitation: The compound may have limited aqueous solubility, causing it to precipitate out of solution.[14][15] 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic tubes).1. Check Solubility: Visually inspect the solution for any cloudiness or particulates. Determine the kinetic solubility of the compound in your specific buffer.[9] If solubility is an issue, consider the use of a co-solvent like DMSO, but be aware of its potential effects on your experiment.[9] 2. Use Appropriate Vials: Store solutions in low-adsorption polypropylene tubes or silanized glass vials.
Inconsistent or non-reproducible experimental results. Solution Instability: The concentration of the active compound may be decreasing at an uncontrolled rate between experiments or even during a single experiment.1. Prepare Solutions Fresh: The most reliable solution is to prepare a fresh aqueous solution from a DMSO stock immediately before each experiment. 2. Conduct a Time-Course Stability Study: Prepare your solution and analyze its purity/concentration by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (temperature, light, buffer). This will define the "window" of stability for your experiments.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[12][16]

Objective: To identify the degradation products of (2R)-2-(Difluoromethyl)azetidine HCl under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a validated RP-HPLC method with both UV and MS detectors.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Use the MS data to propose structures for the major degradants.

Hypothetical Degradation Data Summary

The following table presents hypothetical results from a forced degradation study, illustrating the expected vulnerabilities of the compound.

Condition % Degradation (Parent Compound) Major Degradation Product (Proposed)
0.1 M HCl, 60°C, 24h15-25%(R)-4-amino-5,5-difluoropentan-1-ol
0.1 M NaOH, 60°C, 24h10-20%(R)-4-amino-5,5-difluoropentan-1-ol
3% H₂O₂, RT, 24h< 5%Minor, unidentified products
Heat (105°C, solid), 24h< 2%No significant degradation
Photolysis (ICH Q1B)< 5%Minor, unidentified products

Visualizing the Degradation Pathway

The primary anticipated degradation pathway in aqueous solution is the nucleophilic attack by water on the protonated azetidinium ring, leading to a ring-opened amino alcohol.

G cluster_0 Aqueous Solution (Acidic/Neutral pH) cluster_1 Degradation Pathway A (2R)-2-(Difluoromethyl)azetidine HCl B Azetidinium Ion (Protonated Ring) A->B Dissolution in H₂O C Nucleophilic Attack by H₂O B->C D Ring-Opened Product ((R)-4-amino-5,5-difluoropentan-1-ol) C->D Hydrolysis

Caption: Proposed hydrolytic degradation of (2R)-2-(Difluoromethyl)azetidine HCl.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Jacobsen, E. N., & Jui, N. T. (2011). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 133(41), 16478–16481. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]

  • Van den Broeck, I., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • Van den Broeck, I., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. [Link]

  • Heidelberger, C., et al. (1961). Fluorinated Aromatic Amino Acids. II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group. Journal of the American Chemical Society. [Link]

  • Jacobsen, E. N., & Jui, N. T. (2011). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link]

  • Couty, F., et al. (2011). Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect. PubMed. [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Lee, S., et al. (2015). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Patel, K., et al. (2018). Review on development of forced degradation studies and its approaches on stability indicating method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]

  • Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • Rao, B. M., et al. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Aviñó, A., et al. (2020). Enhanced i-Motif Stability through Consecutive 2′,2′-Difluorocytidine Incorporation. PMC. [Link]

  • Amici, R., et al. (2022). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Isenegger, P. G., et al. (2021). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis. ResearchGate. [Link]

  • Al-Adham, I. S. I., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Drug Azacitidine. Impactfactor. [Link]

  • Shinde, S. S., et al. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.Org. [Link]

Sources

Technical Support Center: Troubleshooting 2-Substituted Azetidine Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Substituted azetidines are highly valuable motifs in drug discovery, offering unique physicochemical properties and vectors for structural elaboration. However, their integration into complex scaffolds is notoriously difficult. This guide is designed for researchers and drug development professionals experiencing low yields, sluggish reactivity, or unexpected decomposition when utilizing 2-substituted azetidines as nucleophiles.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, it is critical to diagnose whether your reaction is failing due to electronic/steric deactivation or strain-driven degradation . Use the diagnostic workflow below to analyze your crude reaction mixture.

DiagnosticWorkflow Start Reaction Failure (Low Yield / No Product) Analyze Analyze Crude Mixture (LCMS / 1H NMR) Start->Analyze Condition1 Starting Material Recovered? Analyze->Condition1 No Product Mass Condition2 Messy Baseline / Ring-Opened Byproducts? Analyze->Condition2 Complex Mixture RootCause1 Root Cause: Steric Clash & Electronic Deactivation Condition1->RootCause1 Yes RootCause2 Root Cause: Strain-Driven Degradation Condition2->RootCause2 Yes Solution1 Optimization: Switch to RuPhos/BrettPhos Use NaOtBu, 85°C RootCause1->Solution1 Solution2 Optimization: Switch to Cs2CO3 Lower Temp, Avoid Acids RootCause2->Solution2

Diagnostic workflow for troubleshooting failed 2-substituted azetidine reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 2-substituted azetidine show near-zero conversion in standard Buchwald-Hartwig aminations, whereas pyrrolidine works perfectly?

The Causality: The failure is a compounded effect of extreme steric hindrance and inherent electronic deactivation. The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol[1]. To accommodate the ~90° internal bond angles of the four-membered ring, the carbon-nitrogen bonds utilize more p-character. Consequently, the nitrogen lone pair is forced into an orbital with significantly higher s-character compared to unstrained amines like pyrrolidine (which has a strain of only 5.4 kcal/mol)[1]. This increased s-character holds the lone pair closer to the nucleus, drastically reducing its basicity and nucleophilicity[2]. When a substituent is added at the 2-position, it introduces a massive steric wall exactly at the trajectory required for palladium coordination[3].

The Solution: Transition from first-generation ligands (e.g., BINAP, dppf) to highly active, bulky dialkylbiaryl phosphine ligands. Ligands like RuPhos are specifically engineered to create a wide, shallow binding pocket that accommodates bulky secondary amines while accelerating the reductive elimination step[3].

Q2: My LCMS shows mass +18 (water adduct) or mass + solvent adducts instead of the cross-coupled product. What is happening?

The Causality: You are observing strain-driven ring-opening decomposition. Azetidines are highly susceptible to nucleophilic attack or acid-mediated intramolecular ring-opening due to their high ring strain[4]. In the presence of strong nucleophilic bases (like unhindered alkoxides at high temperatures), adventitious acid, or even pendant nucleophilic groups (like amides), the four-membered ring undergoes cleavage. This relieves the thermodynamic strain but destroys your starting material, leading to acyclic linear amines[1].

The Solution: Switch to strictly non-nucleophilic bases. If your substrate is base-sensitive, replace NaOtBu with Cs₂CO₃ and lower the reaction temperature. Ensure all solvents are rigorously anhydrous, as trace water at elevated temperatures will act as a nucleophile to open the ring.

Q3: How do I overcome poor reactivity in Nucleophilic Aromatic Substitution (SNAr)?

The Causality: The high activation energy required for the sterically hindered, s-character-rich nitrogen to attack an electrophilic aromatic carbon often stalls SNAr reactions. Heating the reaction to force the substitution frequently triggers the degradation described in Q2[4].

The Solution: Maximize the nucleophilicity of the amine prior to electrophile introduction. Deprotonate the 2-substituted azetidine with a strong, non-nucleophilic base like LiHMDS at 0 °C to form the highly reactive lithium amide species. Then, introduce the electrophile in a highly polar aprotic solvent (e.g., DMSO or DMF) to stabilize the SNAr transition state without requiring excessive thermal energy.

Quantitative Condition Matrix

When optimizing cross-coupling reactions for 2-substituted azetidines, the choice of ligand and base is the primary determinant of success. The table below summarizes the expected performance of various catalytic systems based on empirical data.

LigandBaseSolventTemp (°C)Relative Amine CoordinationTypical Yield (%)Primary Failure Mode
BINAPCs₂CO₃Toluene100Very Poor< 5%Failure to coordinate; hydrodehalogenation of aryl halide.
XPhosNaOtBuDioxane100Moderate15 - 30%Sluggish reductive elimination; competitive degradation.
RuPhos NaOtBu Dioxane 85 Excellent 80 - 95% Optimal for bulky secondary amines.
tBuBrettPhosLiHMDSTHF65Good70 - 85%Useful for highly base-sensitive substrates.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent wasted resources, use the following self-validating protocol for the Buchwald-Hartwig Cross-Coupling of Hindered 2-Substituted Azetidines . Every step contains a validation checkpoint to confirm the system is functioning as intended.

Materials Required:
  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • RuPhos (5 mol%)

  • NaOtBu (1.5 equivalents)

  • Anhydrous 1,4-Dioxane (Degassed via sparging with N₂ for 15 mins)

Step-by-Step Methodology:

Step 1: Pre-Reaction Basicity Check (Self-Validation Step)

  • In a small vial, dissolve 5 mg of your 2-substituted azetidine and 1.5 eq of NaOtBu in 0.5 mL of anhydrous dioxane.

  • Heat to 85 °C for 1 hour, then analyze by LCMS.

  • Validation Checkpoint: If the azetidine mass is intact, proceed to Step 2. If you observe ring-opened adducts, the system has self-diagnosed a base-incompatibility. Abort the protocol and switch the base to Cs₂CO₃.

Step 2: Catalyst Pre-Activation

  • In an oven-dried Schlenk tube under N₂, combine Pd₂(dba)₃ and RuPhos.

  • Add 2 mL of degassed dioxane and heat the mixture to 80 °C for 3–5 minutes.

  • Validation Checkpoint: Observe the color change. The dark purple/black suspension of Pd₂(dba)₃ must transition to a deep red/brown homogeneous solution. This visually confirms the formation of the active L₁Pd(0) catalytic species.

Step 3: Reaction Execution

  • Cool the activated catalyst solution to room temperature.

  • Add the aryl halide (1.0 eq), followed by the 2-substituted azetidine (1.2 eq), and finally NaOtBu (1.5 eq).

  • Seal the tube and heat to 85 °C.

Step 4: In-Process Monitoring (Self-Validation Step)

  • After 2 hours, withdraw a 10 µL aliquot, quench with wet EtOAc, and analyze via LCMS.

  • Validation Checkpoint: Look for the mass of the dehalogenated starting material (Ar-H). If Ar-H is the major product, oxidative addition is occurring, but the azetidine is failing to coordinate (steric block). If starting materials are untouched, the catalyst has died (check oxygen/moisture ingress).

Step 5: Workup and Isolation

  • Upon complete consumption of the aryl halide, cool the reaction to room temperature.

  • Filter the crude mixture through a short pad of Celite, eluting with EtOAc, to remove palladium black and inorganic salts.

  • Concentrate and purify via flash column chromatography.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis Source: Croatica Chemica Acta (Srce) URL:[Link]

Sources

Storage conditions to prevent degradation of fluorinated azetidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden degradation or loss of reactivity in their fluorinated azetidine building blocks. Our goal here is not merely to provide a list of storage rules, but to explain the causality behind these protocols. By understanding the chemical vulnerabilities of these highly strained heterocycles, you can implement self-validating workflows that guarantee the integrity of your materials from receipt to reaction.

The Causality of Degradation: Why Do These Salts Fail?

Fluorinated azetidine salts, such as 3-fluoroazetidine hydrochloride and 3,3-difluoroazetidine hydrochloride, are critical pharmacophores in modern drug development. However, they possess two fundamental chemical vulnerabilities: ring strain and extreme hygroscopicity .

The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). The introduction of strongly electron-withdrawing fluorine atoms lowers the pKa of the amine nitrogen. To stabilize the molecule, it is typically supplied as a hydrochloride (HCl) salt. However, this salt form is highly hygroscopic[1],[2].

When exposed to atmospheric moisture, the salt rapidly absorbs water, leading to deliquescence (turning into a sticky paste). This localized hydration creates a micro-environment where the HCl can dissociate. The resulting localized pH shift exposes the strained ring to nucleophilic attack, leading to ring-opening degradation or the elimination of toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases under thermal stress[1].

DegradationPathway Salt Fluorinated Azetidine HCl Moisture Atmospheric Moisture Salt->Moisture Exposure Deliquescence Deliquescence (Hydration) Moisture->Deliquescence Absorption FreeBase Localized pH Shift Deliquescence->FreeBase Dissociation RingOpen Ring-Opening / Degradation FreeBase->RingOpen Nucleophilic Attack

Degradation pathway of fluorinated azetidine salts upon moisture exposure.

Quantitative Storage Parameters

To prevent the degradation cascade described above, strict environmental controls must be maintained. Below is a synthesized data table of optimal storage parameters based on manufacturer safety data and empirical stability testing[3],[4],[1],[2],[5].

Compound NameCAS NumberOptimal Storage TempAtmosphereLight SensitivityHygroscopic
3-Fluoroazetidine Hydrochloride 617718-46-42°C to 8°C (Cool/Dark)Inert Gas (Ar/N₂)YesHighly
3,3-Difluoroazetidine Hydrochloride 288315-03-73°C to 5°CInert Gas (Ar/N₂)YesHighly

Note: While some sources indicate room temperature is acceptable if kept perfectly dry[1],[5], long-term stability is vastly improved under cold-chain conditions (2-8°C) to suppress thermal decomposition[2].

Standard Operating Procedure: Self-Validating Storage Workflow

Repeatedly opening a bulk container introduces atmospheric moisture, which exponentially accelerates degradation. To mitigate this, you must transition to a single-use aliquot system. The following protocol is designed as a self-validating system —meaning the workflow inherently proves its own success or failure without requiring complex analytical testing.

Protocol: Inert Aliquoting and Sentinel Validation

Step 1: Pre-Equilibration Transfer the sealed bulk container to the antechamber of an inert gas glovebox. Do not open the container yet. Run three vacuum/Argon backfill cycles. Causality: This removes atmospheric moisture from the exterior of the bottle, preventing contamination of the main chamber.

Step 2: Inert Transfer Move the container into the main glovebox chamber (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Argon is heavier than nitrogen and provides a superior, dense protective blanket over the solid powder during handling, strictly preventing hydration[2].

Step 3: Aliquoting Dispense the required mass into pre-dried, amber glass vials. Causality: Amber glass prevents the photodegradation of trace synthetic impurities that can act as radical initiators, which is why protection from light is mandated[1].

Step 4: Primary and Secondary Sealing Seal each vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm. Place all aliquots inside a secondary container (e.g., a vacuum desiccator jar containing active, indicating Drierite).

Step 5: Self-Validation Check (The "Sentinel" System) Prepare one extra "sentinel vial" containing exactly 100.0 mg of the azetidine salt. Store it alongside your working aliquots. Before opening a new working aliquot for an experiment, weigh the sentinel vial. Validation Logic: If the sentinel vial's mass increases by >0.5 mg (0.5%), your secondary seal has failed and moisture has breached the system. This validates the storage integrity: if the mass is stable, your aliquots are guaranteed dry and structurally intact.

StorageWorkflow Start Receive Azetidine Salt Inspect Inspect Seal Integrity Start->Inspect Glovebox Transfer to Argon Glovebox Inspect->Glovebox Intact Reject Quarantine & Test Purity Inspect->Reject Compromised Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Seal Seal with PTFE Caps Aliquoting->Seal Store Store at 2-8°C in Desiccator Seal->Store

Handling and storage workflow for hygroscopic fluorinated azetidine salts.

Troubleshooting & FAQs

Q: My 3,3-difluoroazetidine hydrochloride arrived as a free-flowing powder but is now a sticky, gummy paste. Is it ruined? A: Your material has deliquesced due to moisture exposure[2]. While the physical state has changed, the chemical structure might still be intact if the exposure was brief. You can attempt to recover it by dissolving the paste in anhydrous dichloromethane (DCM), drying over anhydrous sodium sulfate (Na₂SO₄), filtering, and precipitating the salt by adding anhydrous diethyl ether. However, you must verify the structural integrity via ¹H and ¹⁹F NMR before use, as ring-opening may have already commenced.

Q: Can I store these salts at room temperature if I keep them in a desiccator? A: For short-term storage (days to a week), room temperature in a strict desiccator is generally acceptable[1],[5]. However, for long-term storage, 3-5°C is highly recommended[2]. Causality: Thermal energy lowers the activation barrier for the degradation of the strained 4-membered ring. Cold storage drastically reduces the kinetic rate of any potential decomposition pathways. Always allow the sealed vial to warm to room temperature before opening to prevent condensation.

Q: Why do some safety data sheets specify "protect from light" for an aliphatic salt that shouldn't absorb UV/Vis light? A: While the pure fluorinated azetidine framework does not strongly absorb in the UV/Vis spectrum, commercial batches often contain trace amounts of synthetic precursors or transition metal catalysts. These impurities can act as photosensitizers. When exposed to light, they can generate reactive oxygen species (ROS) or radicals that initiate the degradation of the azetidine ring[1]. Always use amber vials.

Q: How do I safely clean up a spill of degraded material? A: Degraded material may release irritating and toxic gases such as hydrogen fluoride (HF) or nitrogen oxides[1]. Do not use water to clean the spill, as this will exacerbate gas release. Wear appropriate PPE, sweep the dust carefully to avoid aerosol dispersion, and collect it in an airtight container[6]. Dispose of it through a licensed hazardous waste facility; never flush these compounds down the drain[6],[1].

References

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride". [Link]

Sources

Removing residual solvents from hygroscopic azetidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Synthesis and Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in drug development: removing residual solvents from highly strained, hygroscopic salts.

Below, you will find a mechanistic breakdown of the problem, a decision-making workflow, frequently asked questions, and validated protocols to ensure your azetidine derivatives meet regulatory limits without compromising structural integrity.

Mechanistic Overview: The Causality of Solvent Trapping

Azetidine hydrochloride is a four-membered nitrogen heterocycle characterized by significant ring strain (approximately 107 kJ/mol). The hydrochloride salt form is highly hygroscopic. When researchers attempt to remove residual organic solvents (e.g., dichloromethane, ethyl acetate, or methanol) using standard vacuum drying, they frequently encounter stalled drying curves.

The Causality: The hygroscopic nature of the salt causes it to rapidly absorb ambient moisture during filtration or transfer. This trace water partially dissolves the crystal surface, causing the particles to fuse into an amorphous "glassy" state. This glassy matrix acts as a hermetic diffusion barrier, physically trapping the residual organic solvent within the bulk material.

Applying excessive thermal energy (>50°C) to overcome this barrier is not a viable solution. The combination of high heat and the acidic nature of the hydrochloride salt readily catalyzes the thermal cleavage and ring-opening of the azetidine ring. Therefore, successful solvent removal requires thermodynamic displacement or azeotropic stripping rather than brute-force heating.

Decision Workflow for Solvent Removal

SolventRemoval Start Azetidine HCl Salt with Trapped Solvent CheckState Physical State? Start->CheckState Glassy Amorphous / Glassy CheckState->Glassy Deliquescent/Gummy Crystalline Crystalline CheckState->Crystalline Powder Humidification Humidification-Drying Cycle (Water vapor displaces solvent) Glassy->Humidification Azeotropic Azeotropic Distillation (e.g., IPA/Water) Crystalline->Azeotropic Lyophilization Lyophilization (Remove water) Humidification->Lyophilization VacuumDry Controlled Vacuum Drying (T < 50°C to prevent ring opening) Azeotropic->VacuumDry Success Purified Azetidine HCl (Meets ICH Q3C Limits) Lyophilization->Success VacuumDry->Success

Workflow for selecting residual solvent removal strategies in azetidine HCl salts.

Troubleshooting Guide & FAQs

Q1: Standard vacuum drying at 40°C is failing to reduce Ethyl Acetate below the limit of 5000 ppm. Why is the solvent stubbornly retained? A: The ethyl acetate is trapped within an amorphous glassy phase induced by trace moisture. Because azetidine HCl is hygroscopic, water absorbed from the atmosphere seals the outer surface of the particles, trapping volatile organics inside. Extended heating will degrade the azetidine ring before the solvent escapes. You must break the diffusion barrier using the Humidification-Drying Cycle .

Q2: What is the Humidification-Drying Cycle, and what is the thermodynamic basis for its efficacy? A: Also known as , this is a counter-intuitive but highly effective technique. By deliberately introducing water vapor into the drying chamber, water molecules permeate the amorphous matrix. Due to the high thermodynamic affinity of the hydrochloride salt for water, the water molecules displace the trapped organic solvent molecules. Once the organic solvent is purged, the newly introduced water is removed via lyophilization (freeze-drying), which prevents the material from collapsing back into a glassy state and leaves a porous, solvent-free powder.

Q3: Can I use azeotropic distillation to purge solvents before final isolation? A: Yes. If the azetidine HCl is in a solvent like ethanol or ethyl acetate, adding a secondary solvent (an entrainer) to form a minimum-boiling azeotrope can effectively strip out the problematic solvent at a lower temperature, preserving the 4-membered ring. For instance, using isopropyl alcohol (IPA) and water can help purge higher-boiling or strongly bound solvents, followed by an anti-solvent addition (like heptane) to precipitate the salt. is highly effective for maintaining the crystalline state.

Quantitative Data & Guidelines

Table 1: ICH Q3C (R8) Limits for Common Solvents in Azetidine Synthesis

Solvent ICH Class PDE (mg/day) Concentration Limit (ppm) Boiling Point (°C)
Benzene Class 1 0.02 2 80.1
Dichloromethane (DCM) Class 2 6.0 600 39.6
Methanol Class 2 30.0 3000 64.7
Ethyl Acetate (EtOAc) Class 3 50.0 5000 77.1

| Isopropyl Alcohol (IPA) | Class 3 | 50.0 | 5000 | 82.5 |

Table 2: Useful Azeotropes for Solvent Displacement

Original Solvent Entrainer Added Azeotrope Boiling Point (°C) Composition (w/w %)
Ethyl Acetate Water 70.4 91.5% EtOAc / 8.5% Water
Methanol Toluene 63.8 72.4% MeOH / 27.6% Toluene

| Isopropyl Alcohol | Water | 80.3 | 87.4% IPA / 12.6% Water |

Validated Experimental Protocols

Protocol A: Humidification-Drying (Vacuum Hydration) Cycle

Objective: Displace trapped Class 2/3 solvents from glassy azetidine HCl using water vapor without inducing thermal degradation.

  • Preparation: Transfer the solvent-wet or glassy azetidine hydrochloride salt into a wide-mouth crystallization dish to maximize the exposed surface area.

  • Humidification Chamber: Place the dish inside a vacuum desiccator. Place a separate, smaller beaker containing HPLC-grade water inside the same desiccator.

  • Equilibration: Apply a mild vacuum (approx. 200-300 mbar) to draw the water vapor into the headspace. Seal the desiccator and let it sit at ambient temperature (20-25°C) for 12-24 hours. Causality Check: The water vapor permeates the hygroscopic matrix, thermodynamically displacing the volatile organic solvent.

  • Validation of Displacement: Sample a micro-aliquot and analyze via Headspace GC or 1H-NMR to confirm the organic solvent has dropped below ICH Q3C limits.

  • Freezing: Once the organic solvent is displaced, immediately freeze the hydrated azetidine salt at -40°C using a dry ice/acetone bath to lock the matrix and prevent deliquescence.

  • Lyophilization: Transfer the frozen material to a lyophilizer. Apply high vacuum (<0.1 mbar) and sublimate the water over 24-48 hours.

  • Storage: Backfill the lyophilizer with dry Argon. Transfer the resulting fluffy, amorphous powder to an airtight container and store in a desiccator.

Protocol B: Azeotropic Distillation & Anti-Solvent Crystallization

Objective: Remove water and polar solvents prior to isolation to prevent glassy state formation entirely.

  • Dissolution: Dissolve the crude azetidine HCl in a minimum volume of Isopropyl Alcohol (IPA).

  • Azeotropic Stripping: Equip the reactor with a short-path distillation head. Heat the jacket to 45°C (strictly maintain <50°C to prevent ring-opening) and apply a partial vacuum to distill the IPA/Water azeotrope.

  • Solvent Chase: Add fresh anhydrous IPA and repeat the distillation twice. Causality Check: This iterative stripping "chases" residual water out of the system, leaving a strictly anhydrous IPA solution. Verify water content via Karl Fischer titration (<0.5% moisture).

  • Precipitation: Cool the reactor to 5°C. Slowly add anhydrous heptane (anti-solvent) dropwise under vigorous stirring to precipitate the crystalline azetidine HCl.

  • Isolation: Filter the crystals rapidly under a blanket of dry Nitrogen to prevent ambient moisture ingress. Wash with cold heptane and dry under vacuum at 30°C to yield a free-flowing, compliant powder.

References

  • European Medicines Agency (EMA). "ICH Q3C (R8) Residual solvents - Scientific guideline." European Medicines Agency, [Link]

  • Google Patents. "Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Encyclopedia.pub. "Azeotropes for Waste Recovery." Encyclopedia, [Link]

Technical Support Center: Improving Enantiomeric Excess (ee) of (2R)-2-(Difluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and chiral purification of (2R)-2-(Difluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The aim is to equip you with the knowledge to overcome common experimental hurdles and successfully improve the enantiomeric excess (ee) of your target compound.

I. Troubleshooting Guide: Enhancing Your Enantiomeric Excess

This section addresses specific problems you might encounter during the synthesis and purification of (2R)-2-(Difluoromethyl)azetidine, offering explanations and actionable solutions.

Question 1: My asymmetric synthesis yields a low enantiomeric excess (ee). What are the primary factors to investigate?

A lower-than-expected ee in an asymmetric synthesis is a common challenge. The root cause often lies in the subtle interplay of various reaction parameters that influence the stereochemical outcome. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Integrity:

  • Purity and Activity: The chiral catalyst or ligand is the heart of your asymmetric transformation. Ensure it is of high purity and has not degraded. Impurities can sometimes act as catalyst poisons or promote a non-selective background reaction.

  • Moisture and Air Sensitivity: Many organometallic catalysts and chiral ligands are sensitive to air and moisture. Rigorously dry all solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Even trace amounts of water can hydrolyze the catalyst or alter the ligand's structure.

2. Reaction Conditions:

  • Temperature: Temperature can have a dramatic effect on enantioselectivity. Lowering the reaction temperature often enhances the ee by increasing the energy difference between the diastereomeric transition states. Experiment with a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Screen a variety of solvents with different properties (e.g., ethereal solvents like THF or Et₂O, or non-coordinating solvents like toluene).

  • Concentration: The concentration of reactants can sometimes influence the aggregation state of the catalyst, which may impact its selectivity. Investigate the effect of dilution or concentration on the ee.

3. Substrate Purity:

  • Impurities in your starting materials can interfere with the catalytic cycle. Ensure the purity of your azetidine precursor and any other reagents.

4. Reaction Time:

  • Prolonged reaction times, especially at elevated temperatures, can sometimes lead to racemization of the product. Monitor the reaction progress and ee over time to determine the optimal reaction duration.

Question 2: I'm struggling to improve the ee of my racemic 2-(Difluoromethyl)azetidine through classical resolution. What are the critical parameters for successful diastereomeric salt crystallization?

Classical resolution via diastereomeric salt formation is a powerful technique for separating enantiomers, but its success hinges on the differential solubility of the resulting diastereomeric salts.[1][2]

Key Parameters for Optimization:

  • Choice of Resolving Agent: This is the most critical factor. The resolving agent must be enantiomerically pure and form a stable salt with your azetidine. For a basic compound like 2-(difluoromethyl)azetidine, chiral acids are the resolving agents of choice. Commonly used and commercially available options include:

    • Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)

    • Mandelic acid and its derivatives

    • Camphorsulfonic acid

  • Solvent Selection: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities is essential.[2] Start with common solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate, as well as solvent mixtures. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can impact the efficiency of the resolution. While a 1:1 ratio is a good starting point, exploring ratios from 0.5 to 1.2 equivalents can sometimes improve the yield and ee of the desired enantiomer.

  • Crystallization Conditions:

    • Temperature: A slow, controlled cooling process is generally preferred to allow for selective crystallization of the less soluble diastereomer.

    • Supersaturation: The degree of supersaturation is a key driver for crystallization. This can be controlled by the initial concentration of the salts and the rate of cooling.

    • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can promote its crystallization and improve the overall efficiency of the resolution.[1]

Workflow for Optimizing Diastereomeric Salt Resolution:

G cluster_0 Troubleshooting Low ee in Classical Resolution Start Low ee Obtained ScreenRA Screen Chiral Resolving Agents (e.g., Tartaric Acid, Mandelic Acid) Start->ScreenRA ScreenSolvent Screen Solvents and Solvent Mixtures (e.g., Alcohols, Esters, Ketones) ScreenRA->ScreenSolvent OptimizeStoich Optimize Stoichiometry of Resolving Agent ScreenSolvent->OptimizeStoich OptimizeCryst Optimize Crystallization Conditions (Temperature, Cooling Rate, Seeding) OptimizeStoich->OptimizeCryst Analyze Analyze ee of Crystals and Mother Liquor OptimizeCryst->Analyze Analyze->ScreenRA Failure Success High ee Achieved Analyze->Success Success Recycle Racemize and Recycle Undesired Enantiomer Success->Recycle

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (2R)-2-CF2H vs. (2R)-2-CF3 Azetidines: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of Fluorine in a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1] Among the most utilized fluorinated motifs, the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups offer distinct physicochemical properties that can profoundly influence a molecule's biological profile.[2][3] When appended to a privileged scaffold like the azetidine ring—a four-membered heterocycle increasingly found in bioactive compounds—these groups can modulate everything from metabolic stability to target engagement.[4][5][6]

This guide provides an in-depth comparison of the biological activities conferred by (2R)-2-CF2H and (2R)-2-CF3 substituents on the azetidine core. Moving beyond a simple list of properties, we will explore the causal relationships between subtle electronic and steric changes and their downstream effects on pharmacokinetics and pharmacodynamics, supported by experimental data and established principles. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to rationally select the optimal fluoroalkyl group for their specific therapeutic target.

I. The Physicochemical Dichotomy: -CF2H vs. -CF3

The substitution of a single fluorine atom for a hydrogen fundamentally alters the character of the fluoroalkyl group. While both -CF2H and -CF3 are strongly electron-withdrawing, their differences in hydrogen bonding potential, polarity, and lipophilicity create distinct profiles that must be carefully considered.

The most striking difference is the ability of the difluoromethyl group to act as a hydrogen bond (HB) donor.[2][7] This unique feature, absent in the trifluoromethyl group, allows the -CF2H moiety to serve as a potential bioisostere for hydroxyl (-OH) or amine (-NH) groups, enabling novel interactions within a protein binding pocket.[2] Conversely, the -CF3 group is generally more lipophilic and metabolically robust due to the absence of a C-H bond.[3][8]

These key differences are summarized below:

Physicochemical Property(2R)-2-CF2H Azetidine(2R)-2-CF3 AzetidineRationale & Implication
Lipophilicity (LogP/D) Moderate; often less lipophilic than -CF3.[2][9]High; significantly increases lipophilicity over non-fluorinated analogues.[3][8]Impacts solubility, cell permeability, and plasma protein binding. The higher polarity of -CF2H can sometimes lead to lower lipophilicity than -CF3.[2]
Hydrogen Bonding HB Donor .[2][7]None.Critical for target binding; -CF2H can form specific interactions that -CF3 cannot, potentially increasing potency and selectivity.[7]
Acidity/Basicity (pKa) Lowers pKa of azetidine N.Lowers pKa of azetidine N, often more significantly than -CF2H.[10]The strong inductive effect of both groups reduces the basicity of the ring nitrogen. The greater electronegativity of the -CF3 group typically results in a more pronounced pKa decrease.[10]
Metabolic Stability Generally high, but C-H bond is a potential, albeit strengthened, metabolic site.Exceptionally high; resistant to oxidative metabolism due to the strength of C-F bonds.[8][11]Fluorination blocks metabolism. While both are stable, -CF3 is considered more metabolically inert.[12]
Dipole Moment Asymmetric; higher dipole moment.[2]Symmetric; lower dipole moment.Influences solubility and interactions with polar residues in a binding site.

II. Impact on Pharmacodynamics: The Target Interaction

The ultimate test of a drug candidate is its interaction with the biological target. The choice between a -CF2H and -CF3 substituent can be the deciding factor in achieving desired potency and selectivity.

Binding Affinity and the Hydrogen Bond Advantage

The capacity of the -CF2H group to act as a hydrogen bond donor is its most powerful feature from a pharmacodynamic standpoint. In cases where a target's binding pocket contains a hydrogen bond acceptor (e.g., a carbonyl oxygen or an aspartate/glutamate residue) in a suitable position, the incorporation of a -CF2H group can lead to a significant enhancement in binding affinity compared to a -CF3 analogue. This additional, specific interaction can lock the ligand into a more favorable conformation, increasing potency.

Conversely, the larger steric bulk and distinct electronic footprint of the -CF3 group might be preferred in hydrophobic pockets where hydrogen bonding is not a factor. In some instances, the "magic methyl" effect, where a seemingly simple methyl or trifluoromethyl group drastically increases affinity, can be at play, often due to favorable desolvation effects or van der Waals interactions.[13]

cluster_0 Protein Binding Pocket acceptor H-Bond Acceptor (e.g., Carbonyl Oxygen) pocket_surface Hydrophobic Surface cf2h (2R)-2-CF2H Azetidine cf2h->acceptor  H-Bond Interaction (Increases Affinity) cf3 (2R)-2-CF3 Azetidine cf3->pocket_surface  Hydrophobic Interaction

Caption: Hypothetical binding of -CF2H vs. -CF3 azetidines.

III. Impact on Pharmacokinetics: The Journey Through the Body

A potent compound is of little therapeutic value if it cannot reach its target in sufficient concentrations. The ADME (Absorption, Distribution, Metabolism, Excretion) profile is heavily influenced by the physicochemical properties dictated by the fluoroalkyl substituent.

Permeability, Metabolism, and Bioavailability
  • Absorption and Permeability : Cell membrane permeability is often correlated with lipophilicity.[14] Therefore, the more lipophilic -CF3 group might be expected to confer better permeability. However, the -CF2H group possesses a unique ability to form transient intramolecular hydrogen bonds, which can mask polar groups and paradoxically increase membrane permeability.[2] The ultimate effect is context-dependent and must be determined experimentally.

  • Metabolic Stability : Fluorination is a classic strategy to enhance metabolic stability by replacing metabolically labile hydrogens.[8][15] The C-F bond is significantly stronger than the C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[3][8] The -CF3 group is exceptionally stable in this regard. While the C-H bond in the -CF2H group is also strengthened by the adjacent fluorine atoms, it remains a potential site for oxidation, albeit a much less favorable one than a standard alkyl C-H bond. Therefore, for compounds where metabolic stability is a primary concern, the -CF3 group often holds an advantage.[11]

compound Test Compound ((2R)-2-CF2H or (2R)-2-CF3 Azetidine) pampa PAMPA Assay (Permeability) compound->pampa Assess Absorption Potential microsomes Liver Microsome Assay (Metabolic Stability) compound->microsomes Assess Metabolic Fate itc ITC Assay (Binding Affinity) compound->itc Assess Target Engagement data_analysis Data Analysis & Comparison pampa->data_analysis microsomes->data_analysis itc->data_analysis Lead Candidate Selection Lead Candidate Selection data_analysis->Lead Candidate Selection

Caption: Experimental workflow for comparing fluorinated azetidines.

IV. Experimental Protocols

To provide a practical framework for comparison, we outline standard, self-validating protocols for assessing key biological parameters.

Protocol 1: In Vitro Metabolic Stability Assay

This assay measures the rate of compound depletion by drug-metabolizing enzymes in liver microsomes.[12]

  • Preparation : Thaw pooled human or rat liver microsomes on ice. Prepare a 2X NADPH regenerating solution (containing glucose-6-phosphate, G6PD, and NADP+) in a 0.1 M phosphate buffer (pH 7.4).

  • Incubation : In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and microsomes (final concentration 0.5 mg/mL).

  • Initiation : Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed 2X NADPH regenerating solution.

  • Time Points : Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched at each time point by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis : Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay assesses a compound's ability to diffuse across an artificial lipid membrane, modeling passive transcellular absorption.

  • Plate Preparation : A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation : The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.

  • Assay Setup : The donor plate is placed into a 96-well acceptor plate containing fresh buffer. The donor solution is then added to the wells of the donor plate.

  • Incubation : The "sandwich" plate is incubated at room temperature for a set period (e.g., 4-18 hours) to allow for compound diffusion.

  • Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation : The effective permeability (Pe) is calculated based on the compound concentrations and incubation parameters. Compounds are often categorized as having low, medium, or high permeability.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[16]

  • Sample Preparation : The purified target protein is placed in the ITC sample cell. The test compound (ligand) is loaded into the injection syringe at a concentration typically 10-15 times that of the protein. Both protein and ligand must be in identical, degassed buffer solutions.

  • Titration : The instrument maintains a constant temperature. A series of small, precise injections of the ligand into the protein solution is performed.

  • Heat Measurement : The instrument's detector measures the minute temperature changes (heat) that occur with each injection as the ligand binds to the protein. A reference cell containing only buffer is used to subtract the heat of dilution.

  • Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model (e.g., one-site binding) to determine the equilibrium dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

V. Conclusion: A Context-Dependent Choice

The decision to employ a (2R)-2-CF2H or a (2R)-2-CF3 azetidine is not a matter of inherent superiority but of strategic design. There is no one-size-fits-all answer.

  • The (2R)-2-CF2H azetidine offers the unique potential for enhanced potency and selectivity through its hydrogen-bonding capability. It should be prioritized when structural biology data or SAR suggests a hydrogen bond acceptor is available in the target's active site, or when seeking a bioisosteric replacement for a polar group.

  • The (2R)-2-CF3 azetidine is a powerful choice for increasing lipophilicity and ensuring maximal metabolic stability. It is often the default choice for blocking metabolic hotspots and improving membrane permeability, particularly when the binding pocket is predominantly hydrophobic.

Ultimately, the optimal choice must be guided by the specific challenges of a drug discovery program. By understanding the fundamental physicochemical differences and employing rigorous experimental validation as outlined in this guide, researchers can harness the subtle yet powerful effects of fluorine to design safer and more effective medicines.

References

  • Gershon, H. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.
  • Lensen, N., Marais, J., & Brigaud, T. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Scilit.
  • Pace, V., Holzer, W., & Olofsson, B. (Year N/A). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate.
  • Jeffries, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
  • Jeffries, B., et al. (2018). Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. Journal of Medicinal Chemistry.
  • University of Lincoln. (Year N/A). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase.
  • ChemRxiv. (Year N/A). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.
  • Gouverneur, V. (Year N/A). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Publication Source N/A.
  • Université Côte d'Azur. (Year N/A). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chimie Moléculaire, Macromoléculaire et Matériaux (C3M).
  • Gouverneur, V., & Laroche, C. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate.
  • Slusher, C. E., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters.
  • Martínez, M. J., & Navarro, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
  • Jecs, E., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry.
  • Reddy, G. N., et al. (Year N/A). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Petersson, M., et al. (Year N/A). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem.
  • O'Hagan, D. (Year N/A). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Klan, P., & Cibulka, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Kato, T., et al. (Year N/A). Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. Organic & Biomolecular Chemistry.
  • Kuchar, M. (Year N/A). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences.
  • Martínez, M. J., & Navarro, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

Sources

A Comparative Benchmarking Guide: (2R)-2-(Difluoromethyl)azetidine vs. Non-Fluorinated Azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has transitioned from a niche tactic to a cornerstone of lead optimization.[1][2] The rationale is compelling: fluorine, the most electronegative element, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The introduction of fluorine or fluorinated motifs can modulate key physicochemical parameters such as lipophilicity and basicity (pKa), enhance metabolic stability by blocking sites of oxidative metabolism, and alter molecular conformation to improve target binding affinity and selectivity.[1][5]

This guide provides an in-depth comparative analysis of (2R)-2-(difluoromethyl)azetidine against its non-fluorinated parent scaffold, azetidine. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the tangible benefits of this specific fluorination strategy. We will dissect the causal relationships between the introduction of the difluoromethyl (CHF₂) group and the resulting shifts in critical drug-like properties, supported by detailed experimental protocols and comparative data.

The Azetidine Scaffold: A Privileged Motif

Before delving into the effects of fluorination, it is crucial to appreciate the intrinsic value of the azetidine ring itself. Azetidines, four-membered nitrogen-containing heterocycles, are considered "privileged scaffolds" in drug discovery.[6][7] Their high sp³-character and inherent ring strain confer a degree of conformational rigidity that can be advantageous for target binding.[6][8] This structural feature often leads to improved aqueous solubility and metabolic stability compared to larger, more flexible ring systems, making azetidines highly attractive building blocks for novel therapeutics.[9]

Head-to-Head Benchmarking: Physicochemical Properties

The introduction of a difluoromethyl group at the 2-position of the azetidine ring induces predictable yet powerful changes in the molecule's fundamental physicochemical properties.

Basicity (pKa): The Electron-Withdrawing Effect

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and potential for ionic interactions with its biological target.[10][11] The difluoromethyl group is strongly electron-withdrawing. This effect reduces the electron density on the adjacent azetidine nitrogen, making it a weaker base. Consequently, the pKa of the conjugate acid of (2R)-2-(difluoromethyl)azetidine is significantly lower than that of its non-fluorinated counterpart.[12]

CompoundStructurePredicted pKa (Conjugate Acid)
Azetidine (Control)~11.3
(2R)-2-(Difluoromethyl)azetidine~6.5 - 7.5

Implications: A lower pKa means the fluorinated compound will be significantly less protonated at physiological pH (7.4). This reduction in positive charge can enhance membrane permeability and reduce interactions with off-target acidic residues, potentially improving selectivity and reducing toxicity.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Preparation of Analyte Solution: Accurately weigh and dissolve the compound (hydrochloride salt) in deionized, degassed water to a final concentration of approximately 1-5 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the analyte solution in a temperature-controlled vessel (25°C) with a micro-stir bar.

  • Titration: Use a calibrated micro-burette to add standardized 0.1 M NaOH solution in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve. For multiprotic compounds, specialized software can be used to deconvolute the macroscopic and microscopic pKa values.[11][13]

Lipophilicity (LogD): Balancing Solubility and Permeability

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key factor in absorption, distribution, metabolism, and excretion (ADME).[] We measure this using the distribution coefficient (LogD), which, unlike LogP, accounts for the ionization of the molecule at a specific pH.[15][16] The replacement of two C-H bonds with more polar C-F bonds might intuitively suggest a decrease in lipophilicity. However, the poor hydrogen-bonding capacity of the fluorine atoms often leads to a net increase in lipophilicity.

CompoundPredicted LogD at pH 7.4
Azetidine (Control)Highly negative (hydrophilic)
(2R)-2-(Difluoromethyl)azetidine~1.0 - 1.5

Implications: The increased lipophilicity of the fluorinated analog suggests enhanced membrane permeability and potentially improved penetration into hydrophobic binding pockets of target proteins.[12] This property is crucial for oral bioavailability and CNS penetration.[2]

Experimental Protocol: LogD Determination (Shake-Flask Method)

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase by vigorously mixing them for 24 hours, followed by separation.

  • Compound Addition: Prepare a stock solution of the test compound in DMSO. Add a small aliquot to the biphasic system to achieve a final concentration that is detectable in both phases (e.g., 10-100 µM). The final DMSO concentration should be <1%.

  • Equilibration: Vigorously shake the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 1-4 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Centrifuge the samples to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the compound concentration using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous (PBS) phase.

In Vitro ADME Profiling: The Pharmacokinetic Consequences

The observed changes in physicochemical properties translate directly into altered pharmacokinetic behavior. We will assess two critical parameters: metabolic stability and membrane permeability.

Metabolic Stability: Resisting Enzymatic Degradation

A primary motivation for fluorination is to enhance metabolic stability.[3][17] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[5] Placing the CHF₂ group at the 2-position effectively shields this site from metabolic attack.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Azetidine (Control)< 15> 100
(2R)-2-(Difluoromethyl)azetidine> 60< 20

Implications: The dramatically improved metabolic stability of the fluorinated compound suggests a longer in vivo half-life, potentially leading to lower required doses and less frequent administration, which can improve patient compliance.[18][19]

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing prep_mics Prepare Human Liver Microsomes (HLM) pre_inc Pre-incubate HLM + Compound at 37°C prep_mics->pre_inc prep_comp Prepare Test Compound (1 µM final conc.) prep_comp->pre_inc prep_nadph Prepare NADPH Cofactor Solution start_rxn Start Reaction: Add NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and Clint plot->calc

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the filter of each well in a 96-well donor plate and allow the solvent to evaporate, forming an artificial membrane. [20]2. Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Donor Plate Preparation: Add the test compound solution (e.g., 100 µM in PBS, pH 7.4) to the lipid-coated donor plate.

  • Assembly and Incubation: Carefully place the donor plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature for a defined period (e.g., 5 hours). [21]5. Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and known physical parameters of the assay system (well volume, membrane area, incubation time). [22]

Synthesis of Findings: A Cause-and-Effect Analysis

The experimental data clearly demonstrates a cascade of improvements stemming from a single, strategic chemical modification. The introduction of the difluoromethyl group is not merely an incremental change but a transformative one, reshaping the molecule's fundamental properties to be more aligned with the requirements of a successful drug candidate.

Diagram: Structure-Property-Outcome Relationship

G struct Structural Modification + CHF₂ Group physchem Physicochemical Changes Lower pKa(less basic) Higher LogD(more lipophilic) Stronger C-F Bond struct->physchem Induces adme Improved ADME Profile Increased Metabolic Stability (Resists CYP oxidation) Enhanced Permeability (Better passive diffusion) physchem->adme Leads to outcome {Potential Therapeutic Benefits | Longer Half-Life Improved Oral Bioavailability Potentially Lower Dosing } adme->outcome Results in

Caption: The causal pathway from fluorination to improved drug-like properties.

Conclusion

The benchmarking of (2R)-2-(difluoromethyl)azetidine against its non-fluorinated control provides a clear and compelling case for the utility of strategic fluorination in drug discovery. The introduction of the difluoromethyl group successfully mitigates several key liabilities of the parent scaffold, namely its high basicity, low lipophilicity, and poor metabolic stability. The resulting analog exhibits a significantly improved profile with lower basicity, enhanced lipophilicity, superior metabolic stability, and increased passive membrane permeability. These attributes collectively suggest that (2R)-2-(difluoromethyl)azetidine is a far more promising scaffold for developing orally bioavailable drugs with favorable pharmacokinetic properties. This guide underscores the importance of considering such modifications early in the design-make-test-analyze cycle to accelerate the identification of high-quality clinical candidates.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Singh, R., & Kumar, V. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • WuXi AppTec Content Team. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Müller, K., Faeh, C., & Diederich, F. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics.
  • Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry: Review Article.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • A. D. T. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • BOC Sciences. (n.d.). Lipophilicity Assays.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Gunanathan, C. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Aldeghi, M., & Cole, D. J. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.
  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design?. Patsnap Synapse.
  • Işık, M., Levorse, D., & Gunner, M. R. (n.d.). Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. PMC.
  • Intel Market Research. (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032.
  • Sharma, R., & Kumar, R. (2021, November 1). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?.
  • Expert Opinion on Drug Discovery. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Benchchem. (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • Smolecule. (n.d.). PAMPA Protocol for Passive Permeability Assessment.
  • Research Portal - Converis Standard Config. (n.d.). Chapter One - Advances in synthesis and chemistry of azetidines.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Benchchem. (n.d.). A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Bienta. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Rowan. (2024, November 14). Predicting the pKa of Small Molecules on Rowan. YouTube.
  • ACS Publications. (2016, January 5). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation.
  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.).

Sources

Safety Operating Guide

(2R)-2-(Difluoromethyl)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Disposal and Handling of (2R)-2-(Difluoromethyl)azetidine

Executive Summary & Chemical Profile

(2R)-2-(Difluoromethyl)azetidine (often supplied as the hydrochloride salt, CAS: 2231665-58-8) is a specialized chiral building block used in medicinal chemistry to introduce metabolic stability and lipophilicity via the difluoromethyl group.[1][2]

Proper disposal is critical not only due to standard organic amine hazards but specifically because of the fluorinated moiety . Upon thermal decomposition or incineration, this compound releases hydrogen fluoride (HF), necessitating specific combustion protocols to prevent incinerator damage and environmental release.[2]

Chemical Identity & Properties
PropertyDetail
Chemical Name (2R)-2-(Difluoromethyl)azetidine (typically HCl salt)
CAS Number 2231665-58-8 (HCl salt); Free base varies
Molecular Formula C₄H₇F₂N (Free base) / C₄H₈ClF₂N (HCl salt)
Hazards (GHS) Warning: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335).[2][3]
Reactivity Hygroscopic. Incompatible with strong oxidizing agents and strong acids.[5][6][7][8]
Waste Class Halogenated Organic Waste (Non-RCRA Listed, Characteristic)

Hazard Analysis & Pre-Disposal Stabilization

Before disposal, you must stabilize the waste stream.[2] The disposal path depends heavily on whether the material is the stable hydrochloride salt or the reactive free base.

Critical Hazard: Hydrogen Fluoride (HF) Generation

Warning: Do not mix this waste with strong acids or heat it in open vessels.

  • Mechanism: The difluoromethyl group (

    
    ) is relatively stable under physiological conditions but will decompose at high incineration temperatures (
    
    
    
    ) to form HF.[1]
  • Operational Requirement: Waste containers must be labeled "Contains Fluorinated Organics" to alert waste management facilities to use scrubbers during incineration.

Segregation Protocol
  • Do NOT Mix With: Oxidizers (e.g., peroxides, nitric acid) or alkali metals.[2]

  • Segregate As: "Halogenated Organic Solvents/Solids."

Detailed Disposal Procedures

Scenario A: Disposal of Solid Waste (Expired or Spilled Salt)

Applicable to: Pure substance, contaminated weighing boats, solid spill cleanup materials.[2]

  • Containment: Place the solid material in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to minimize breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2R)-2-(Difluoromethyl)azetidine HCl, 95%".[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][5]

    • Special Note: "Halogenated - Incinerate with Scrubber".[1][2]

  • Secondary Containment: Store the jar in a secondary bin until pickup.

  • Disposal Method: High-Temperature Incineration . The facility must be capable of handling halogenated waste (European Waste Code 07 05 13* or similar).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable to: Mother liquors, extraction solvents containing the amine.[2]

  • Quenching (If Reactive): If the azetidine was used as a free base in a reaction, ensure no unreacted electrophiles (e.g., acid chlorides) remain.[2] Quench with methanol or water if necessary, ensuring exotherms are controlled.[2]

  • pH Adjustment:

    • Check pH.[9] If highly acidic (

      
      ) or basic (
      
      
      
      ), neutralize to pH 5–9 using dilute NaOH or HCl.[2] This prevents corrosion of waste drums.
  • Solvent Bulking:

    • Combine with compatible Halogenated Solvents (e.g., DCM, Chloroform waste streams).[2]

    • Why? Segregating fluorinated amines with non-halogenated solvents (like acetone) increases the cost of disposal for the non-halogenated stream. Keep it with the "Halogenated" stream.

  • Container: Use approved safety cans (steel or HDPE) with flame arrestors if the solvent carrier is flammable.

Scenario C: Aqueous Waste Streams

Applicable to: Aqueous workup layers.[1]

  • Extraction Check: Ensure the organic amine has been fully extracted. Azetidines are polar; significant amounts may remain in the aqueous phase if not basified.

  • Collection: Do NOT pour down the drain. Collect in a drum labeled "Aqueous Waste with Trace Organics."

  • Treatment: This stream typically undergoes wastewater treatment with activated carbon adsorption or bio-treatment, provided the fluorinated content is low.

Visual Workflow: Waste Decision Tree

The following diagram illustrates the decision logic for segregating (2R)-2-(Difluoromethyl)azetidine waste.

DisposalWorkflow Start Waste Generation: (2R)-2-(Difluoromethyl)azetidine StateCheck Physical State? Start->StateCheck Solid Solid (Salt/Spill) StateCheck->Solid Powder/Debris Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix ActionSolid Pack in HDPE Jar Label: 'Solid Halogenated Organics' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated Flammable Only Aqueous Aqueous Layer SolventCheck->Aqueous Water Based ActionHalo Combine with Halo-Waste Incineration w/ Scrubber Halogenated->ActionHalo ActionNonHalo Segregate as Flammable (Trace F check required) NonHalogenated->ActionNonHalo ActionAq Collect as Aqueous Waste (Do NOT Drain) Aqueous->ActionAq

Caption: Decision tree for segregating fluorinated azetidine waste streams to ensure regulatory compliance and safety.

Emergency Spill Response

In the event of a benchtop spill of the solid hydrochloride salt:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 or P100 particulate respirator.[2]

  • Dry Clean Up: Do not wet initially. Gently sweep powder into a dustpan or use a HEPA vacuum.

  • Wet Wipe: Wipe the surface with a paper towel dampened with water (the salt is water-soluble).

  • Disposal: Place the powder and the contaminated paper towels into a wide-mouth jar labeled "Hazardous Waste - Solid Debris (Fluorinated)."

References

  • PubChem. Azetidine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • US EPA. Hazardous Waste Codes & Regulations (RCRA). Available at: [Link][1]

Sources

Personal protective equipment for handling (2R)-2-(Difluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the handling, operational workflows, and safety protocols for (2R)-2-(Difluoromethyl)azetidine .

Executive Summary & Chemical Profile

(2R)-2-(Difluoromethyl)azetidine is a highly specialized fluorinated building block increasingly utilized in medicinal chemistry and drug development. The strategic incorporation of a difluoromethyl group (–CF₂H) into the strained four-membered azetidine ring profoundly alters the molecule's physicochemical properties—modulating its basicity, enhancing metabolic stability, and increasing lipophilicity to improve membrane permeability[1][2].

Because the free base form of azetidine is highly volatile and corrosive[3], this compound is predominantly supplied and stored as a stable hydrochloride salt (CAS: 2231665-58-8, Formula: C₄H₈ClF₂N)[4][5]. Handling this compound requires strict adherence to specialized protocols to mitigate risks associated with its unique structural features.

Hazard Assessment & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand the causality behind the hazards to ensure robust safety compliance. Do not merely follow rules; understand the chemical physics driving them:

  • Ring Strain & Reactivity: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). While the –CF₂H group provides some steric and electronic shielding, the amine remains a potent nucleophile susceptible to ring-opening under harsh conditions.

  • Lipophilicity & Dermal Toxicity: Fluorination significantly increases the lipophilicity of the amine[6]. If the free base contacts the skin, it penetrates lipid bilayers much faster than non-fluorinated analogs. This necessitates strict dermal protection, as standard thin gloves may be permeated rapidly.

  • Volatility of the Free Base: Unsubstituted azetidine is a highly flammable liquid (H225) that causes severe skin burns (H314)[3][7]. When (2R)-2-(Difluoromethyl)azetidine is deprotonated in situ, the resulting free base is similarly volatile and corrosive. Vapors are heavier than air and can form explosive mixtures if ventilation is inadequate[3].

Quantitative Data & PPE Matrix

Table 1: Chemical Properties & Hazard Classification

Property / Hazard(2R)-2-(Difluoromethyl)azetidine HCl (Salt)(2R)-2-(Difluoromethyl)azetidine (Free Base)
State at Room Temp Solid (Hygroscopic powder)Liquid (Highly volatile)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)[8]Corrosive (H314), Flammable (H225)[3]
Skin Penetration Rate Low to ModerateHigh (Accelerated by fluorination)
Storage Requirement 2–8°C, Inert Atmosphere (Ar/N₂)Not recommended for long-term storage

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality / Rationale
Eye/Face Chemical safety goggles + Face shieldProtects against micro-dust (salt) and corrosive splashes (free base)[8].
Hands Double-layered Nitrile gloves (min 8 mil)Fluorinated free bases rapidly permeate standard thin nitrile. Double-gloving provides a critical fail-safe.
Body Flame-resistant (FR) lab coatMitigates fire risk if the volatile free base ignites near an ignition source[3][7].
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation of irritant dusts and toxic, flammable vapors[3][9].

Experimental Protocols: Handling & In Situ Free-Basing

Isolating the free base of this compound is hazardous and logistically inefficient. The field-proven standard is to generate the free base in situ immediately prior to your coupling reaction.

Protocol A: Dispensing the Hydrochloride Salt
  • Preparation: Ensure the fume hood is clear of strong oxidizers and acids[8]. Verify the analytical balance is calibrated and grounded to prevent static discharge, which could aerosolize the powder[7].

  • Dispensing: Using an anti-static spatula, carefully weigh the required mass of (2R)-2-(Difluoromethyl)azetidine HCl into a tared vial.

    • Causality: The salt is hygroscopic. Minimizing exposure to ambient humidity prevents clumping, which would otherwise skew stoichiometric calculations.

  • Containment: Immediately seal the master stock vial, flush it with Argon or Nitrogen, and return it to 2–8°C storage.

  • Self-Validation: Post-transfer, re-weigh the empty weigh boat. A reading of 0.000 g confirms no residual hygroscopic film remains, validating the exact molar quantity transferred to the reactor.

Protocol B: In Situ Free-Basing for Synthesis
  • Suspension: Suspend the weighed HCl salt in an anhydrous, inert solvent (e.g., Dichloromethane or Tetrahydrofuran) within a round-bottom flask under an inert atmosphere (N₂/Ar).

  • Thermal Control: Submerge the flask in an ice-water bath (0°C).

    • Causality: The neutralization reaction is exothermic. Cooling prevents localized boiling and the subsequent volatilization/loss of the low-boiling free base.

  • Base Addition: Add a non-nucleophilic tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise—typically 1.2 to 1.5 equivalents.

  • Self-Validation: Stir for 10–15 minutes at 0°C. The self-validating indicator of successful free-basing is the complete dissolution of the opaque azetidine HCl salt into a clear solution, accompanied by the formation of a fine, white precipitate (DIPEA·HCl salt, depending on solvent choice).

Emergency Response & Disposal Plans

  • Spill Response (Solid Salt): Sweep up using a damp paper towel to prevent dust formation[9]. Place in a sealed, labeled hazardous waste container.

  • Spill Response (Free Base / Solution): Evacuate the immediate area. Absorb with finely-powdered liquid-binding material (e.g., diatomite or universal binders)[8]. Do not use combustible materials like sawdust. Decontaminate the surface by scrubbing with alcohol[8].

  • Disposal: Do not allow the product to enter drains[9]. Segregate waste into designated "Halogenated Organic Waste" or "Amine Waste" streams. Ensure waste containers are vented if there is a risk of gas evolution.

Mandatory Visualization: Operational Workflow

G A Storage: HCl Salt (Inert Atmosphere, 2-8°C) B PPE Verification (Double Nitrile, Goggles, FR Coat) A->B Initiate Workflow C Weighing & Dispensing (Fume Hood, Anti-static Tools) B->C Safety Confirmed D In Situ Free-Basing (0°C, Anhydrous Solvent, DIPEA) C->D Transfer to Reactor E Coupling Reaction (Closed System, N2/Ar) D->E Free Base Generated F Quenching & Disposal (Segregated Halogenated Waste) E->F Reaction Complete

Workflow for the safe handling and in situ free-basing of (2R)-2-(Difluoromethyl)azetidine.

References

  • Synthonix, Inc. "(2R)-2-(difluoromethyl)azetidine;hydrochloride -[D85249] Material Safety Data Sheet". synthonix.com. 4

  • Guidechem. "C4H8ClF2N - Chemical Dictionary". guidechem.com. 5

  • AAPPTec, LLC. "Safety Data Sheet: L-Azetidine-2-carboxylic acid". peptide.com. 9

  • MedChemExpress. "Azetidine-3-carboxylic acid-SDS". medchemexpress.com. 8

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Azetidine". chemos.de. 3

  • Apollo Scientific. "Safety Data Sheet: Azetidine". apolloscientific.co.uk. 7

  • ResearchGate. "Fluorination methods in drug discovery". researchgate.net. 1

  • NIH / PMC. "A Multifunctional Contrast Agent for 19F-Based Magnetic Resonance Imaging". nih.gov. 6

  • Nottingham ePrints. "New Methods for the Construction of Fluorinated Cyclic Amines and Amides". nottingham.ac.uk. 2

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。